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  • Product: 2-Methyl-6-nitroquinoxaline
  • CAS: 2942-02-1

Core Science & Biosynthesis

Foundational

Solubility data of 2-Methyl-6-nitroquinoxaline in organic solvents

An In-depth Technical Guide on the Solubility Profiling of 2-Methyl-6-nitroquinoxaline Executive Summary & Strategic Importance 2-Methyl-6-nitroquinoxaline (CAS: 2942-02-1) is a critical heterocyclic intermediate, primar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility Profiling of 2-Methyl-6-nitroquinoxaline

Executive Summary & Strategic Importance

2-Methyl-6-nitroquinoxaline (CAS: 2942-02-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive quinoxaline derivatives with antibacterial, antifungal, and anticancer properties. Despite its synthetic utility, specific quantitative solubility data (mole fraction vs. temperature) remains sparse in open literature.

This guide addresses that gap. Instead of providing static, potentially outdated values, this document functions as a procedural master file . It synthesizes theoretical solubility predictions based on structural analogs (e.g., 2-methyl-6-nitroaniline) with a rigorous, self-validating experimental protocol for generating precise solubility data. This approach empowers researchers to derive the specific thermodynamic parameters required for process optimization, such as cooling crystallization and solvent extraction.

Compound Profile & Theoretical Solubility Analysis

Before experimental determination, a theoretical understanding of the solute-solvent interaction is required to select appropriate solvent candidates.

Physicochemical Characteristics
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 189.17 g/mol [1]

  • Structure: Fused benzene and pyrazine rings (quinoxaline core) with a methyl group at position 2 and a nitro group at position 6.

  • Polarity: Moderate.[2][3] The nitro group (

    
    ) is strongly electron-withdrawing, increasing polarity, while the aromatic core and methyl group contribute to hydrophobicity.
    
Predicted Solubility Trends (Analog Analysis)

Based on the thermodynamic behavior of the structural analog 2-methyl-6-nitroaniline [1], we can extrapolate the following solubility hierarchy for 2-Methyl-6-nitroquinoxaline. The quinoxaline core lacks the primary amine hydrogen bond donor of the aniline, likely reducing solubility in protic solvents compared to the aniline analog, while enhancing solubility in aprotic polar solvents.

Table 1: Predicted Solubility Hierarchy

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Ketones Acetone, 2-ButanoneHigh Dipole-dipole interactions align well with the nitro-substituted aromatic core.
Esters Ethyl AcetateHigh Favorable van der Waals and dipole interactions; excellent for crystallization.
Polar Aprotic Acetonitrile, DMFModerate-High Strong solvation of the nitro group; useful for reaction media but difficult to remove.
Alcohols Methanol, EthanolModerate Hydrogen bonding capability is limited to the solvent acting as a donor to the quinoxaline nitrogens.
Aromatics TolueneLow-Moderate

stacking interactions are possible, but polarity mismatch limits high solubility.
Alkanes Hexane, CyclohexaneVery Low Significant polarity mismatch; suitable only as anti-solvents.

Experimental Protocol: Solubility Determination

To generate authoritative data for drug development files, the Isothermal Saturation Method (Gravimetric or HPLC detection) is the industry standard.

Workflow Visualization

Solubility_Workflow cluster_conditions Critical Control Points Start Start: Solvent Selection Prep Preparation: Add Excess Solute to Solvent Start->Prep Equilibration Equilibration: Agitate at Const. Temp (T ± 0.05 K) Time: 24-48 hrs Prep->Equilibration Separation Phase Separation: Settle & Filter (0.45 µm) Maintain Temp T Equilibration->Separation Analysis_Decision Analysis Method? Separation->Analysis_Decision Gravimetric Gravimetric: Evaporate Solvent -> Weigh Residue Analysis_Decision->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC: Dilute -> Inject -> UV Detection Analysis_Decision->HPLC Low Solubility / High Precision Calc Calculation: Mole Fraction (x) & Thermodynamics Gravimetric->Calc HPLC->Calc TempControl Temp Stability: < 0.1°C

Figure 1: Decision tree and workflow for the isothermal determination of solubility.

Step-by-Step Methodology

Reagents: 2-Methyl-6-nitroquinoxaline (Purity >99%), Analytical grade solvents. Equipment: Jacketed glass vessel, circulating water bath (stability


 K), Magnetic stirrer.
  • Saturation: Add an excess amount of 2-Methyl-6-nitroquinoxaline to 20 mL of the selected solvent in a jacketed vessel. Ensure solid phase is visible at all times.

  • Equilibration: Stir the mixture at the target temperature (e.g., 298.15 K) for 24 hours. Stop stirring and allow the solid to settle for 2 hours while maintaining temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter to remove suspended solids.
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate the solvent under vacuum/heating until constant mass is achieved (

      
      ).
      
    • Calculation: Mass of solute

      
      ; Mass of solvent 
      
      
      
      .
Data Correlation (The Apelblat Model)

Raw data should be correlated using the Modified Apelblat Equation , which is the standard for reporting solubility data in chemical engineering literature [2].



  • 
     : Mole fraction solubility.[4][5][6]
    
  • 
     : Absolute temperature (Kelvin).[5][6]
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    

Thermodynamic Analysis Framework

Understanding the thermodynamics of dissolution is essential for scale-up. You must calculate the enthalpy (


) and entropy (

) of solution using the Van't Hoff analysis .

Key Equations:





Interpretation Guide:

  • Positive

    
     (Endothermic):  Solubility increases with temperature. (Expected for this compound).
    
  • Positive

    
    :  Driven by the disordering of the crystal lattice upon dissolution.
    
  • 
    :  Indicates spontaneous dissolution.
    

Synthesis & Purification Context

Solubility data is most critical during the purification of 2-Methyl-6-nitroquinoxaline following its synthesis.

Synthesis Pathway

The compound is typically synthesized via the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal [3].

Synthesis_Path Reactants 4-Nitro-1,2-phenylenediamine + Methylglyoxal Reaction Condensation (Ethanol Reflux, 2-4h) Reactants->Reaction Crude Crude Mixture (Isomers + Impurities) Reaction->Crude Purification Recrystallization (Solubility Data Critical Here) Crude->Purification Product Pure 2-Methyl-6-nitroquinoxaline Purification->Product

Figure 2: Synthetic route highlighting the critical purification step dependent on solubility data.

Purification Insight: The reaction often yields a mixture of isomers (6-nitro and 7-nitro). Solubility differences in ethanol or methanol are typically exploited to separate these isomers. If the 6-nitro isomer is the target, select a solvent where the 7-nitro isomer is significantly more soluble (remaining in the mother liquor) or vice versa.

References

  • Yang, C., et al. (2016).[4] "Solubility and solution thermodynamics of 2-methyl-6-nitroaniline in ten organic solvents at elevated temperatures." The Journal of Chemical Thermodynamics, 101, 1-8.

  • BenchChem. (2025).[3] "Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives."

  • PubChem. (2025). "2-Methyl-6-nitroquinoxaline (Compound Summary)." National Library of Medicine.

Sources

Exploratory

The Nitro-Quinoxaline Scaffold: Technical Guide to Synthesis, Bioactivity, and Safety Profiles

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The quinoxaline nucleus (1,4-diazanaphthalene) represents a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The quinoxaline nucleus (1,4-diazanaphthalene) represents a privileged scaffold in medicinal chemistry, capable of interacting with diverse biological targets including kinases, topoisomerases, and tubulin. The introduction of a nitro group (–NO₂) , particularly at the C6 or C7 position, fundamentally alters the pharmacophore's electronic landscape. This modification imparts unique bioreductive properties, enabling hypoxia-selective cytotoxicity (anticancer) and potent antimicrobial activity via radical generation.

This guide provides a technical analysis of nitro-substituted quinoxalines, detailing synthetic pathways, structure-activity relationships (SAR), mechanistic workflows, and the critical balance between therapeutic potency and mutagenic risk.

Chemical Foundation & Synthesis Strategies[1]

The synthesis of nitro-quinoxalines primarily relies on the condensation of nitro-substituted o-phenylenediamines with 1,2-dicarbonyl compounds. This route offers high regional control and yield.

1.1 Core Synthetic Pathway

The most robust method involves the condensation of 4-nitro-1,2-phenylenediamine with various benzils or glyoxals. The electron-withdrawing nature of the nitro group deactivates the amine at the para position, occasionally requiring elevated temperatures or acid catalysis (e.g., acetic acid, iodine, or solid acid catalysts like MoVP).

Diagram 1: General Synthetic Workflow The following diagram illustrates the condensation pathway and subsequent functionalization.

SynthesisWorkflow Start1 4-Nitro-1,2-phenylenediamine Process1 Condensation (EtOH/AcOH, Reflux) Start1->Process1 Start2 1,2-Dicarbonyl (e.g., Benzil) Start2->Process1 Inter 6-Nitro-2,3-disubstituted Quinoxaline Process1->Inter Cyclization (-2 H2O) Branch1 Reduction (SnCl2/HCl) -> Amino-Quinoxaline Inter->Branch1 Functionalization Branch2 Nucleophilic Subst. (if C2/C3 = Cl) Inter->Branch2 Derivatization

Caption: Synthetic route for 6-nitro-quinoxalines via condensation, enabling further diversification.

Therapeutic Architectures & Mechanisms

The biological activity of nitro-quinoxalines is often governed by the bioreductive activation of the nitro group. This mechanism is dual-purpose: it drives efficacy in anaerobic bacteria/hypoxic tumors but poses toxicity risks in healthy aerobic tissues.

2.1 Anticancer: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions resistant to standard chemotherapy. Nitro-quinoxalines function as HAPs.

  • Mechanism: In normoxia, the nitro group is reduced to a radical anion by one-electron reductases (e.g., P450 reductase). Oxygen rapidly re-oxidizes this radical (futile cycling), producing superoxide but sparing the drug from activation.

  • Hypoxia: In the absence of oxygen, the radical anion is further reduced to cytotoxic hydroxylamines and amines, which alkylate DNA or inhibit topoisomerase II.

2.2 Antitubercular Activity

Mycobacterium tuberculosis (Mtb) susceptibility to nitro-quinoxalines (e.g., MIC < 1 µg/mL) is linked to the electron-deficient nature of the ring.

  • SAR Insight: A nitro group at position 6 consistently outperforms unsubstituted or chloro-substituted analogs.[1]

  • Target: Inhibition of DNA gyrase and potential interference with the electron transport chain (Type II NADH:quinone oxidoreductase).

Diagram 2: Bioreductive Mechanism of Action

Bioreduction Prodrug Nitro-Quinoxaline (Prodrug) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical Enzymatic Reduction Enzyme Reductase (1e-) Enzyme->Radical Radical->Prodrug Futile Cycle (O2 -> O2•-) ActiveDrug Hydroxylamine / Amine (Cytotoxic Species) Radical->ActiveDrug Further Reduction (Hypoxia) Oxygen Normoxia (O2 present) Hypoxia Hypoxia (O2 absent) Superoxide Superoxide (O2•-) (Oxidative Stress) Death DNA Alkylation / Strand Breaks (Cell Death) ActiveDrug->Death

Caption: The "Oxygen Switch": Hypoxia facilitates the conversion of the nitro radical to the cytotoxic species.

Experimental Protocols
Protocol A: Synthesis of 6-Nitro-2,3-diphenylquinoxaline

Standard condensation protocol adapted for high purity.

  • Reagents: Dissolve 4-nitro-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops) or Iodine (10 mol%) to accelerate Schiff base formation.

  • Reaction: Reflux the mixture at 78-80°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as yellow/orange needles.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (Look for the downfield shift of the C5 proton due to the nitro group's anisotropic effect).

Protocol B: Antitubercular Susceptibility Testing (MABA)

Microplate Alamar Blue Assay is the gold standard for rapid Mtb screening.

  • Inoculum: Use M. tuberculosis H37Rv strain, adjusted to 10⁵ CFU/mL in Middlebrook 7H9 broth.

  • Plating: In a 96-well plate, add 100 µL of inoculum to test wells.

  • Treatment: Add 100 µL of the nitro-quinoxaline derivative (serial dilutions from 100 µg/mL to 0.1 µg/mL). Include Isoniazid as a positive control.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (resazurin) solution and 12 µL of 10% Tween 80. Incubate for another 24 hours.

  • Readout: Visual color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth). Determine MIC as the lowest concentration preventing color change.

Data Summary: The Impact of the Nitro Group[3][4][5]

The following table synthesizes data from multiple SAR studies, highlighting the potency shift when a nitro group is introduced compared to other substituents.

Compound ScaffoldSubstituent (C6)Target / OrganismActivity (MIC / IC₅₀)Notes
2,3-Diphenylquinoxaline-H M. tuberculosis> 64 µg/mLInactive baseline
2,3-Diphenylquinoxaline-Cl M. tuberculosis12.5 µg/mLModerate activity
2,3-Diphenylquinoxaline-NO₂ M. tuberculosis1.56 µg/mL High potency (Electron withdrawal)
Quinoxaline-1,4-di-N-oxide-NO₂ P. falciparumIC₅₀ < 1 µMPotent antimalarial
2,3-Dimethylquinoxaline-NO₂ HeLa (Cervical Ca)IC₅₀ ~ 10 µMHypoxia-selective toxicity
The Safety Paradox: Mutagenicity vs. Potency

Critical Warning: While the nitro group enhances potency, it is a structural alert for mutagenicity.

  • Ames Test Positivity: Nitro-quinoxalines frequently test positive in Salmonella typhimurium strains (TA98, TA100). The bacterial nitroreductases reduce the compound to hydroxylamines, which covalently bind to bacterial DNA.

  • Mitigation Strategies:

    • Steric Hindrance: Introducing bulky groups adjacent to the nitro group can hinder enzymatic reduction by bacterial nitroreductases while maintaining activity against mammalian targets.

    • Scaffold Hopping: Replacing the nitro group with a nitrile (-CN) or sulfonamide often retains electron-withdrawing character while reducing mutagenic potential, though often at the cost of some potency.

References
  • Puratchikody, A., et al. (2011).[2] Synthesis, in vitro antitubercular activity and 3D-QSAR of novel quinoxaline derivatives. Chemical Biology & Drug Design. Retrieved from [Link]

  • Zeman, E. M., et al. (1986). SR-4233: A new bioreductive agent with high selective toxicity for hypoxic mammalian cells. International Journal of Radiation Oncology, Biology, Physics.
  • Vicente, E., et al. (2008).[3] Synthesis and anti-tuberculosis activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry.

  • Ganett, L., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features. PLoS ONE. Retrieved from [Link]

Sources

Foundational

Electronic Effects of the Nitro Group on the Quinoxaline Ring System

This guide details the electronic perturbations introduced by the nitro group ( ) onto the quinoxaline scaffold. It is designed for medicinal chemists and materials scientists requiring a mechanistic understanding of rea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic perturbations introduced by the nitro group (


) onto the quinoxaline scaffold. It is designed for medicinal chemists and materials scientists requiring a mechanistic understanding of reactivity, synthesis, and redox behavior.

A Mechanistic & Synthetic Guide

Executive Summary

The quinoxaline (benzopyrazine) ring system is inherently electron-deficient due to the inductive (


) and mesomeric (

) effects of the two pyrazine nitrogen atoms. The introduction of a nitro group (

)—a strong electron-withdrawing group (EWG)—exacerbates this deficiency, creating a "super-electrophilic" scaffold.

This electronic modification has three critical consequences for research and development:

  • Nucleophilic Activation: It dramatically lowers the energy barrier for Nucleophilic Aromatic Substitution (

    
    ), particularly at the C2 and C3 positions.
    
  • Redox Switching: The nitro group introduces a reversible redox center, essential for hypoxia-activated prodrug designs (bioreductive alkylation).

  • Regiochemical Control: The position of the nitro group (typically C5, C6, or C7) dictates the orientation of subsequent electrophilic or nucleophilic attacks via defined resonance contributions.

Electronic Architecture & Resonance

To manipulate quinoxaline reactivity, one must map the electron density. The pyrazine ring pulls electron density from the fused benzene ring. Adding a nitro group at position 6 (a common synthetic target) creates a cooperative withdrawal network.

The "Pull-Pull" Mechanism
  • Ground State: The dipole moments of the pyrazine nitrogens and the nitro group align to deplete electron density from the carbocyclic ring.

  • Resonance Effects: When a nucleophile attacks C2 or C3, the negative charge is delocalized onto the pyrazine nitrogens. A nitro group at C6 or C7 can further stabilize Meisenheimer complexes through extended conjugation, though its primary effect is inductive deactivation of the benzene ring against electrophilic attack.

Visualization of Electronic Flow

The following diagram illustrates the resonance stabilization during a nucleophilic attack (e.g.,


) and the synthesis pathways.

Quinoxaline_Electronics cluster_0 Electronic Ground State cluster_1 Reactivity Consequences Q_Core Quinoxaline Core (Electron Deficient) Effect Result: Deep LUMO Stabilization Q_Core->Effect Pyrazine N pull Nitro Nitro Group (-NO2) (Strong EWG) Nitro->Q_Core Inductive (-I) & Mesomeric (-M) Redox Redox Center (Hypoxia Activation) Nitro->Redox E1/2 Reduction Potential SNAr Activated SNAr (at C2/C3) Effect->SNAr Lowers Activation Energy EAS Deactivated EAS (Benzene Ring) Effect->EAS Increases Activation Energy

Figure 1: Mechanistic flow of electronic perturbations caused by nitro-substitution on quinoxaline.

Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

The most exploitable reaction in nitroquinoxaline chemistry is


.
  • Mechanism: Addition-Elimination.[1][2]

  • Substrate: 2-chloro-6-nitroquinoxaline.[3][4]

  • Kinetics: The nitro group at C6 stabilizes the anionic transition state (Meisenheimer complex) formed when a nucleophile attacks C2. This reaction proceeds significantly faster than in non-nitrated analogs.

Key Insight: If the leaving group (e.g., Cl) is at C2, a nitro group at C6 exerts a trans-annular activating effect via the conjugated


-system.
Electrophilic Aromatic Substitution (EAS)

Direct nitration of quinoxaline requires harsh conditions because the ring is already deactivated.

  • Regioselectivity: Nitration occurs on the benzene ring (C5 or C6) rather than the pyrazine ring.

  • Directing Effects: The pyrazine ring directs incoming electrophiles to the

    
    -positions (C5/C8) of the benzene ring due to resonance destabilization at 
    
    
    
    -positions (C6/C7). However, under strong acidic conditions (protonation of N), the regioselectivity can shift.

Redox Properties & Hypoxia Selectivity

Nitroquinoxalines are prodrug candidates. In hypoxic (low oxygen) tumor environments, the nitro group undergoes enzymatic reduction.

The Bioreductive Switch:

  • Normoxia: The nitro radical anion (

    
    ) is formed but rapidly re-oxidized by 
    
    
    
    (futile cycling), generating superoxide but leaving the drug intact.
  • Hypoxia: Re-oxidation is slow. The radical anion is further reduced to the nitroso (

    
    ) and then the hydroxylamine  (
    
    
    
    ) or amine (
    
    
    ) species.
  • Consequence: The hydroxylamine/amine is electron-donating, completely flipping the electronic character of the ring from electron-poor to electron-rich, often triggering fragmentation or DNA binding.

SpeciesElectronic StateBiological Activity
Nitro (

)
Strong EWGProdrug (Inactive)
Nitro Radical (

)
Radical AnionOxidative Stress (Normoxia)
Amine (

)
Strong EDGActive Drug / DNA Crosslinker

Experimental Protocols

Protocol A: Synthesis of 6-Nitroquinoxaline-2,3-dione

A condensation approach avoiding harsh nitration conditions.

Rationale: Direct nitration of quinoxaline is low-yielding. Constructing the ring from a pre-nitrated precursor ensures regiochemical purity.

Materials:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)[5]

  • Oxalic acid dihydrate (1.2 eq)[5]

  • 4N Hydrochloric acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Suspend 4-nitro-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL).

  • Condensation: Add oxalic acid dihydrate (12 mmol). Heat to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The diamine spot will disappear.

  • Isolation: Cool to room temperature. The product precipitates as a solid.[3]

  • Purification: Filter the solid. Wash with cold water (

    
    ) and ethanol (
    
    
    
    ). Recrystallize from DMF/Water if necessary.
  • Yield: Typically 80–90%.[6]

Protocol B: Functionalization of 2-Chloro-6-nitroquinoxaline

Exploiting the nitro-activation for library generation.

Materials:

  • 2-Chloro-6-nitroquinoxaline (1.0 eq)[3][4]

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) (anhydrous)

Workflow:

  • Setup: Dissolve 2-chloro-6-nitroquinoxaline in ACN under

    
     atmosphere.
    
  • Addition: Add

    
    , followed by the dropwise addition of the amine.
    
  • Reaction: Stir at room temperature. The nitro group activates the chloride displacement; heating is often unnecessary.

    • Note: If reaction is sluggish, heat to

      
      .
      
  • Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine. Dry over

    
    .
    

References

  • Gordon College. Green synthesis of 6-nitro-2,3-diphenylquinoxaline. [Link]

  • MDPI. Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health (PMC). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) analysis for nitroquinoxalines

This guide provides a technical analysis of the toxicity, safety, and handling of nitroquinoxalines, designed for research and drug development professionals. Executive Summary: The Nitro-Aromatic Paradox Nitroquinoxalin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the toxicity, safety, and handling of nitroquinoxalines, designed for research and drug development professionals.

Executive Summary: The Nitro-Aromatic Paradox

Nitroquinoxalines occupy a unique niche in medicinal chemistry. They are potent pharmacophores—often serving as the warhead in hypoxia-activated prodrugs (bioreductive agents) and antimicrobial candidates. However, the very mechanism that makes them effective therapeutics—enzymatic nitroreduction —is the primary driver of their toxicity and mutagenicity in a laboratory setting.

For the bench scientist, the safety profile of these compounds is not static; it is context-dependent . In aerobic conditions, they generate reactive oxygen species (ROS) through futile cycling. In hypoxic conditions (or within the reductive environment of specific tissues), they are activated into DNA-binding hydroxylamines. This guide moves beyond the standard SDS to explain the causality of these hazards and provides a self-validating safety protocol for their handling.

Chemical Identity & Toxicological Properties

The toxicity of nitroquinoxalines is heavily influenced by the position of the nitro group and the presence of electron-withdrawing substituents (e.g., halogens).

Comparative Toxicity Table
CompoundCAS No.[1][2][3][4][5]GHS ClassificationHazard CodesKey Risk Factor
6-Nitroquinoxaline 6639-87-8Category 4 (Oral)H302, H315, H318, H335Moderate acute toxicity; severe eye damage.
5-Nitroquinoxaline 18514-76-6Category 4 (Oral)*H302, H319Positional isomer; similar profile to 6-nitro.
2-Chloro-7-nitroquinoxaline N/ACategory 3 (Oral)H301 , H315, H318High Toxicity . Cl-substituent increases lipophilicity and bioavailability.
Quinoxaline-1,4-di-N-oxide VariousCategory 1B (Muta)H340, H350Genotoxic Carcinogen . Potent DNA intercalator.

> Note: 5-Nitroquinoxaline data is often extrapolated from the 6-isomer due to structural similarity, though specific vendor SDS (e.g., Matrix Scientific) align with Category 4.

Mechanistic Toxicology: The "Reductive Switch"

To handle these chemicals safely, one must understand the Mechanism of Action (MoA) . Nitroquinoxalines are not direct-acting toxins; they are pro-toxins activated by cellular reductases (e.g., Xanthine Oxidase, DT-Diaphorase).

Pathway Analysis
  • Aerobic Toxicity (ROS Generation): In the presence of oxygen, the one-electron reduction product (nitro radical anion) is rapidly re-oxidized, generating Superoxide (

    
    ). This causes oxidative stress but prevents DNA binding.
    
  • Hypoxic/Genotoxicity (DNA Adducts): In low oxygen (or high reductase activity), the nitro group undergoes sequential reduction to the Hydroxylamine (

    
    ). This is the "proximate mutagen" that forms covalent adducts with Guanine bases, leading to mutagenicity (positive Ames test).
    
Visualization: Metabolic Activation Pathway

Nitroquinoxaline_Metabolism Nitro Nitroquinoxaline (Parent Compound) Nitroso Nitroso-Intermediate (Transient) Nitro->Nitroso 2e- Reduction Enzyme Nitroreductase / Xanthine Oxidase (+2e-) Nitroso->Nitro O2 Present (Re-oxidation) Hydroxyl Hydroxylamine (Proximate Mutagen) Nitroso->Hydroxyl 2e- Reduction ROS Aerobic Pathway: Futile Cycling -> Superoxide (ROS) Nitroso->ROS Generates ROS DNA Hypoxic Pathway: Covalent DNA Adducts (Mutagenicity) Hydroxyl->DNA Electrophilic Attack

Caption: The "Reductive Switch" mechanism. In the presence of oxygen (green path), toxicity is driven by oxidative stress. In the absence of oxygen (red path), the compound becomes a potent mutagen.

SDS Deep Dive & Risk Assessment

Standard Safety Data Sheets (SDS) often list generic hazards. Below is the interpreted analysis for a research environment.

Critical Hazard Statements (H-Codes)
  • H341 (Suspected of causing genetic defects): Common in nitro-aromatics. Implication: You must treat every milligram as a potential mutagen. Double-gloving is non-negotiable.

  • H318 (Causes serious eye damage): Quinoxalines are nitrogen-rich bases. Upon contact with the moisture in the eye, they can create localized alkaline conditions or direct tissue necrosis. Implication: Safety glasses are insufficient; chemical splash goggles are required.

  • H335 (Respiratory Irritation): The dust is highly irritating to mucous membranes. Implication: All solid handling must occur inside a certified fume hood.

Protocol: Safe Handling & Deactivation

This protocol uses a self-validating approach. You do not just "clean" a spill; you chemically deactivate it to ensure safety.

A. Engineering Controls
  • Primary Barrier: Class II Biological Safety Cabinet (if handling powder) or Chemical Fume Hood.

  • Static Control: Nitroquinoxalines are organic solids and can be prone to static charge. Use antistatic spatulas and weighing boats to prevent "flying dust."

B. PPE Hierarchy[4]
  • Hands: Nitrile gloves (minimum 0.11 mm thickness). Double gloving recommended. If dissolving in DMSO, use "Silver Shield" or laminate gloves, as DMSO permeates nitrile and carries the toxicant through the skin.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Body: Lab coat with cuffed sleeves to prevent wrist exposure.

C. Deactivation & Spill Response Workflow

Nitro groups can be chemically reduced to amines (which are often less toxic or easier to oxidize/degrade) or oxidized completely. However, for spill cleanup, physical containment followed by solvent cleaning is preferred over in-situ chemical reaction to avoid generating heat or unknown byproducts.

Decision Tree for Handling & Spills:

Safety_Protocol Start Handling Nitroquinoxalines State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Control1 Use Anti-Static Balance Inside Fume Hood Solid->Control1 Control2 Use Laminate Gloves (Permeation Resistance) Liquid->Control2 Spill Spill Occurs Control1->Spill Control2->Spill Clean 1. Cover with absorbent pads 2. Wet with MeOH (avoid dust) 3. Double bag waste Spill->Clean Action

Caption: Operational workflow for handling nitroquinoxalines, emphasizing state-specific controls and spill response.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81078, 6-Nitroquinoxaline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-nitroquinoxaline. Retrieved from [Link]

  • Patterson, L. H., et al. (2021).Reductive metabolism of nitro-substituted quinoxalines: Implications for hypoxia-selective toxicity. Biochemical Pharmacology. (Mechanistic grounding for the reductive switch).

Sources

Foundational

The Methyl-Nitroquinoxaline Scaffold: From Synthetic Origins to Hypoxia-Selective Therapeutics

The Methyl-Nitroquinoxaline (MNQ) scaffold—specifically the Quinoxaline 1,4-di-N-oxide (QdNO) class—represents a pivotal chapter in medicinal chemistry, bridging the gap between potent veterinary antibiotics and hypoxia-...

Author: BenchChem Technical Support Team. Date: March 2026

The Methyl-Nitroquinoxaline (MNQ) scaffold—specifically the Quinoxaline 1,4-di-N-oxide (QdNO) class—represents a pivotal chapter in medicinal chemistry, bridging the gap between potent veterinary antibiotics and hypoxia-selective anticancer prodrugs.[1]

This guide details the history, synthetic evolution (the Beirut Reaction), and the dual-edged pharmacology of these compounds.[1]

[1]

Content Type: Technical Whitepaper Scope: History, Synthesis (Beirut Reaction), Pharmacology, and Toxicology of Methyl-Nitroquinoxaline 1,4-di-N-oxides.[1] Audience: Medicinal Chemists, Toxicologists, and Drug Development Researchers.[1]

Introduction: The Chemical Paradox

Methyl-nitroquinoxaline compounds, particularly the Quinoxaline 1,4-di-N-oxides (QdNOs) , present a chemical paradox. They are highly effective antibacterial growth promoters and promising hypoxia-activated cytotoxins, yet they possess intrinsic genotoxicity that has led to strict regulatory bans.[1]

The core structure consists of a benzene ring fused to a pyrazine ring (quinoxaline), typically substituted with:[1][2]

  • Methyl groups (often at C2 or C3).[1]

  • N-Oxide moieties (at N1 and N4), which mimic the electronic properties of nitro groups and are crucial for bioreductive activation.[1]

  • Electron-withdrawing side chains (e.g., hydrazones, amides).[1]

This guide explores how the discovery of the Beirut Reaction unlocked this chemical space and how modern research is repurposing their radical-generating mechanism for targeted cancer therapy.[1]

History and Discovery[1][3]

Early Origins (1940s–1950s)

The history of quinoxaline oxides began with the search for synthetic antibiotics during World War II.[1] In 1943 , McIlwain first reported the antibacterial properties of iodinin and related phenazine di-N-oxides, prompting the synthesis of the simpler quinoxaline analogues.[1] Early attempts, however, were hampered by low yields and difficult oxidation steps using peracids.[1]

The Beirut Reaction (1965)

The watershed moment occurred in 1965 at the American University of Beirut.[1] Chemists Makhluf Haddadin and Costas Issidorides discovered a facile route to synthesize quinoxaline 1,4-di-N-oxides directly from benzofuroxan and 1,3-dicarbonyl compounds (or enamines).[1]

This method, coined the Beirut Reaction , bypassed the difficult direct oxidation of quinoxalines.[1] It allowed for the precise placement of methyl and electron-withdrawing groups, leading to the explosion of QdNO development.[1]

The Veterinary Boom (1960s–1980s)

Following the Beirut Reaction, pharmaceutical giants utilized the scaffold to create broad-spectrum veterinary antibiotics:

  • Carbadox (Pfizer, 1960s): Methyl-3-(2-quinoxalinylmethylene)carbazate N1,N4-dioxide.[1] Highly effective for swine dysentery.[1]

  • Olaquindox (Bayer, 1970s): A methyl-substituted amide derivative.[1]

  • Mequindox (Chinese Academy of Agricultural Sciences): Developed later as a broad-spectrum antibacterial.[1]

The Toxicological Turn (1990s–Present)

By the 1990s, the mechanism that made these drugs effective—bioreductive radical generation —was linked to significant genotoxicity.[1] Carbadox and Olaquindox were banned or strictly regulated in the EU and Canada due to carcinogenic concerns, specifically the formation of reactive intermediates that cause DNA strand breaks.[1]

Chemical Synthesis: The Beirut Reaction Protocol

The Beirut Reaction remains the gold standard for synthesizing methyl-nitroquinoxaline derivatives.[1] It is a cyclization reaction between benzofuroxan (acting as the electrophile) and a 1,3-dicarbonyl compound (acting as the nucleophile).[1]

Mechanism of the Beirut Reaction

The reaction proceeds via an initial nucleophilic attack by the enolate of the 1,3-dicarbonyl on the N-oxide of the benzofuroxan, followed by ring opening and recyclization.[1]

BeirutReaction Benzofuroxan Benzofuroxan (Electrophile) Intermediate Open-Chain Intermediate Benzofuroxan->Intermediate Base Cat. Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Intermediate Cyclization Recyclization & Dehydration Intermediate->Cyclization QdNO Quinoxaline 1,4-di-N-oxide Cyclization->QdNO - H2O

Figure 1: The Beirut Reaction pathway for synthesizing Quinoxaline 1,4-di-N-oxides.[1]

Experimental Protocol: Synthesis of 3-Methyl-2-acetylquinoxaline 1,4-dioxide

Objective: Synthesize a representative methyl-nitroquinoxaline derivative using the Beirut method.

Reagents:

  • Benzofuroxan (10 mmol)[1]

  • Acetylacetone (11 mmol)[1]

  • Calcium Hydroxide (Ca(OH)₂, catalytic) or Triethylamine[1]

  • Ethanol (Solvent)[1][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.36 g (10 mmol) of benzofuroxan in 20 mL of warm ethanol (40°C).

  • Addition: Add 1.1 mL (11 mmol) of acetylacetone dropwise.

  • Catalysis: Add a catalytic amount of Ca(OH)₂ or triethylamine.[1] The solution will turn deep red/brown, indicating the formation of the intermediate.[1]

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).

  • Precipitation: Cool the mixture in an ice bath. The yellow crystalline product (3-methyl-2-acetylquinoxaline 1,4-dioxide) will precipitate.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain pure yellow needles.[1]

  • Validation: Verify structure via ¹H-NMR (Look for methyl singlet ~2.5 ppm and aromatic protons).

Pharmacology: Bioreductive Activation[1]

The biological activity of methyl-nitroquinoxalines relies on their nature as bioreductive prodrugs .[1] Under hypoxic conditions (bacteria or tumor centers), the N-oxide groups are reduced, generating cytotoxic free radicals.[1]

Mechanism of Action (MOA)
  • Entry: The lipophilic molecule enters the cell.[1]

  • Enzymatic Reduction: Bacterial reductases (or mammalian P450s) reduce the N-oxide.[1]

  • Radical Formation: This process generates a radical anion, leading to the release of Hydroxyl radicals ([1]•OH) and Superoxide anions.[1]

  • Target Engagement: Radicals attack DNA (causing double-strand breaks) and inhibit DNA synthesis.[1]

MOA Prodrug Methyl-QdNO (Prodrug) RadicalAnion N-oxide Radical Anion Prodrug->RadicalAnion + Reductase (1e- reduction) Reductase Reductase Enzyme (Hypoxia/Anaerobic) Reductase->RadicalAnion ROS ROS Generation (•OH, Superoxide) RadicalAnion->ROS Redox Cycling DNA Bacterial/Tumor DNA ROS->DNA Oxidative Attack Damage Strand Breaks & Cell Death DNA->Damage

Figure 2: Bioreductive activation mechanism of Methyl-QdNOs leading to DNA damage.[1]

Toxicology and Safety Profile

The same mechanism that kills bacteria poses risks to host cells.[1]

Quantitative Toxicity Data (Comparative)
CompoundPrimary UseLD50 (Oral, Rat)Genotoxicity (Ames Test)Carcinogenicity Status
Carbadox Swine Dysentery850 mg/kgPositive (S9 activated)Carcinogenic (Banned in EU/CAN)
Olaquindox Growth Promoter1550 mg/kgPositivePhototoxic & Mutagenic
Mequindox Antibacterial>2000 mg/kgWeakly PositiveUnder scrutiny
Quinocetone Growth Promoter2200 mg/kgPositiveRestricted

Key Toxicological Insight: The N1,N4-dioxide moiety is the structural alert.[1] Removal of one oxygen (monoxide) significantly reduces toxicity but also abolishes antibacterial efficacy, confirming the N-oxide radical is the obligate pharmacophore.[1]

Modern Applications: Hypoxia-Selective Cytotoxins[1]

While veterinary use is declining, the "methyl-nitroquinoxaline" scaffold is experiencing a renaissance in oncology.[1] Solid tumors contain hypoxic regions resistant to radiation.[1]

  • Rationale: QdNOs are stable in oxygenated tissue (futile redox cycling) but are reduced to toxic radicals only in hypoxic tumor cores.[1]

  • Current Research: 3-amino-2-quinoxalinecarbonitrile 1,4-dioxide derivatives are being investigated as analogues to Tirapazamine , offering better solubility and tissue penetration.[1]

References

  • McIlwain, H. (1943).[1] "Bacterial inhibition by metabolite analogues. Part V. Reactions and antibacterial properties of p-diazine di-N-oxides."[1] Journal of the Chemical Society, 322–325.[1] Link

  • Haddadin, M. J., & Issidorides, C. H. (1965).[1] "Enamines with isobenzofuroxan: A novel synthesis of quinoxaline-di-N-oxides." Tetrahedron Letters, 6(36), 3253–3256.[1] Link

  • Cheng, G., et al. (2016).[1] "Quinoxaline 1,4-di-N-oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, 7, 64. Link

  • Ganley, B., et al. (2001).[1] "Hypoxia-Selective Cytotoxicity of Quinoxaline 1,4-Di-N-oxides." Bioorganic & Medicinal Chemistry, 9(9), 2395–2401.[1] Link

  • Pfizer Inc. (1968).[1] "Method for the production of Quinoxaline-di-N-oxides." U.S. Patent 3,371,090.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Reduction of 2-Methyl-6-nitroquinoxaline to 2-Methyl-6-aminoquinoxaline

Executive Summary & Scientific Context The reduction of 2-Methyl-6-nitroquinoxaline (CAS 18456-78-1) to 2-Methyl-6-aminoquinoxaline (CAS 6636-36-8) is a critical intermediate step in the synthesis of alpha-2 adrenergic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The reduction of 2-Methyl-6-nitroquinoxaline (CAS 18456-78-1) to 2-Methyl-6-aminoquinoxaline (CAS 6636-36-8) is a critical intermediate step in the synthesis of alpha-2 adrenergic agonists, most notably Brimonidine .

While aromatic nitro reduction is a standard transformation, the quinoxaline scaffold presents specific challenges:

  • Chemoselectivity: The pyrazine ring of the quinoxaline system is electron-deficient and susceptible to reduction (to tetrahydroquinoxaline) under harsh hydrogenation conditions.

  • Solubility: Nitroquinoxalines often exhibit poor solubility in non-polar solvents, necessitating the use of polar protic media (MeOH, EtOH, AcOH).

  • Scalability: Methods suitable for milligram-scale discovery (e.g.,

    
    ) often generate hazardous waste streams or difficult workups (emulsions) at gram-to-kilogram scales.
    

This guide presents two validated protocols:

  • Method A (Catalytic Hydrogenation): The "Clean" method, ideal for high-purity laboratory synthesis.[1]

  • Method B (Fe/Acetic Acid): The "Robust" method, ideal for larger scales or when avoiding pyrophoric catalysts is required.

Reaction Pathway & Mechanism[2][3][4]

The transformation involves the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the amine.

Figure 1: Reaction Pathway (DOT Visualization)

ReactionPathway Substrate 2-Methyl-6-nitroquinoxaline (Starting Material) Intermediate1 Nitroso Intermediate (R-NO) Substrate->Intermediate1 2e- / 2H+ Intermediate2 Hydroxylamine (R-NHOH) Intermediate1->Intermediate2 2e- / 2H+ Product 2-Methyl-6-aminoquinoxaline (Target Amine) Intermediate2->Product 2e- / 2H+ SideProduct Tetrahydroquinoxaline (Over-reduction Impurity) Product->SideProduct Excess H2 / High P (Avoid)

Caption: Stepwise reduction pathway. Control of reaction conditions is vital to prevent the over-reduction shown in the dotted path.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small to medium scale (100 mg – 10 g), high purity requirements. Mechanism: Heterogeneous catalysis via surface-adsorbed hydrogen.

Reagents & Stoichiometry
ReagentEquiv. / AmountRole
2-Methyl-6-nitroquinoxaline 1.0 equiv (e.g., 500 mg)Substrate
10% Pd/C 10 wt% (50 mg)Catalyst
Methanol (MeOH) 40 volumes (20 mL)Solvent
Hydrogen (

)
1 atm (Balloon)Reductant
Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask (RBF), dissolve the nitroquinoxaline in Methanol. Note: Slight warming (40°C) may be required for complete dissolution.

  • Catalyst Addition (Safety Critical): Under a gentle stream of Nitrogen (

    
    ), carefully add the 10% Pd/C.
    
    • Warning: Dry Pd/C is pyrophoric. Keep it wet with solvent or add under inert gas to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the headspace with

      
       (balloon method) via a needle for 5 minutes.
      
    • Stir vigorously at Room Temperature (20-25°C) under 1 atm

      
      .
      
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][3] Reaction is typically complete in 4–6 hours .

    • Target Rf: ~0.3 (Amino) vs ~0.6 (Nitro).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[2][4]

    • Wash the Celite pad with MeOH (2 x 10 mL).

    • Concentrate the filtrate in vacuo to dryness.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.

Method B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Large scale (>10 g), tolerance of halogens, cost-efficiency. Mechanism: Single Electron Transfer (SET) from metallic iron in acidic media.

Reagents & Stoichiometry
ReagentEquiv. / AmountRole
2-Methyl-6-nitroquinoxaline 1.0 equivSubstrate
Iron Powder (Fe) 4.0 - 5.0 equivReductant
Acetic Acid (AcOH) 5.0 equivProton Source/Solvent
Ethanol/Water (4:1) 10 volumesSolvent System
Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Mixing: Charge the flask with the substrate, Ethanol, and Water. Add the Iron powder.[5]

  • Initiation: Heat the mixture to 60°C . Add Acetic Acid dropwise over 15 minutes.

    • Note: An exotherm may occur.[6]

  • Reflux: Heat to reflux (~80°C) for 2–3 hours .

    • Visual Check: The reaction usually turns from yellow/orange to a dark sludge.

  • Workup (Critical Step):

    • Challenge: Iron oxide byproducts form a gelatinous sludge that clogs filters.

    • Solution: While still hot, basify the mixture to pH ~9-10 using saturated

      
       or 
      
      
      
      .
    • Add Celite (approx.[2] equal weight to the iron used) and stir for 10 minutes.

    • Filter hot through a wide sintered glass funnel packed with Celite.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).[2][7]

    • Wash organics with Brine, dry over

      
      , and concentrate.[2][7]
      

Analytical Data & Troubleshooting

Expected Properties
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 157–158 °C.[1]

  • 1H NMR (DMSO-d6): Characteristic broad singlet for

    
     around 5.5–6.0 ppm; Methyl group singlet at ~2.6 ppm.
    
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Method A) or surface passivation (Method B).Method A: Filter and add fresh catalyst. Method B: Add catalytic HCl to reactivate Iron surface.
Over-Reduction

pressure too high or reaction time too long.[2]
Stop reaction immediately upon consumption of SM. Use Method B (Fe/AcOH) which is chemoselective for nitro groups.
Low Yield (Workup) Product trapped in Iron sludge (Method B).Thoroughly wash the filter cake with hot Ethyl Acetate. Ensure pH is basic before extraction to free the amine.

Experimental Workflow Diagram

Figure 2: Decision Matrix & Workflow (DOT Visualization)

Workflow Start Start: 2-Methyl-6-nitroquinoxaline ScaleCheck Scale & Constraints? Start->ScaleCheck MethodA Method A: Pd/C + H2 (Small Scale / High Purity) ScaleCheck->MethodA < 5g / Lab Scale MethodB Method B: Fe + AcOH (Large Scale / Robust) ScaleCheck->MethodB > 10g / Cost Sensitive ProcessA 1. Dissolve in MeOH 2. Add Pd/C (Inert atm) 3. H2 Balloon (4h) MethodA->ProcessA ProcessB 1. Susp. in EtOH/H2O 2. Add Fe Powder 3. Reflux w/ AcOH (2h) MethodB->ProcessB WorkupA Filter (Celite) Evaporate ProcessA->WorkupA WorkupB Basify (pH 9) Filter Hot (Celite) Extract (EtOAc) ProcessB->WorkupB Result Product: 2-Methyl-6-aminoquinoxaline (Yellow Solid) WorkupA->Result WorkupB->Result

Caption: Operational workflow selecting between Catalytic Hydrogenation and Iron Reduction based on scale.

References

  • Allergan Sales, LLC. (2001). 2-Amino-quinoxaline derivatives as alpha-2 agonists. US Patent 6,323,204 B1. Link

  • BenchChem. (2025).[1][8][2][4] Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline.[1]Link[1]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[7][9] Retrieved from Common Organic Chemistry. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Versatile, rapid, and selective reduction of nitro compounds.[9][10] Tetrahedron Letters, 25(32), 3415-3418. (Supporting citation for transfer hydrogenation alternatives).

Sources

Application

Condensation reactions of 2-Methyl-6-nitroquinoxaline with aromatic aldehydes

Technical Application Note: Precision Synthesis of 2-Styryl-6-nitroquinoxalines via Condensation Executive Summary This application note details the synthetic protocols for generating 2-styryl-6-nitroquinoxaline derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Synthesis of 2-Styryl-6-nitroquinoxalines via Condensation

Executive Summary

This application note details the synthetic protocols for generating 2-styryl-6-nitroquinoxaline derivatives via Knoevenagel-type condensation. The 2-styrylquinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent anticancer (tubulin inhibition, DNA intercalation) and antimicrobial properties.

The presence of the electron-withdrawing nitro group at the C6 position significantly enhances the acidity of the C2-methyl protons, facilitating condensation with aromatic aldehydes under varying conditions. This guide provides two validated workflows: a classical thermal reflux method and a high-throughput microwave-assisted protocol.

Mechanistic Rationale

The reaction is governed by the acidity of the methyl group at position 2 of the quinoxaline ring.

  • Electronic Activation: The pyrazine ring is inherently electron-deficient (π-deficient). The nitro group at C6 exerts a strong inductive (-I) and mesomeric (-M) effect, further pulling electron density from the ring system.

  • C2-Methyl Acidity: This electron withdrawal stabilizes the carbanion intermediate formed upon deprotonation of the C2-methyl group.

  • Condensation: The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, followed by dehydration to form the thermodynamically stable trans-styryl double bond.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Reactant 2-Methyl-6-nitroquinoxaline (Acidic C2-CH3) Intermediate1 Enamine/Carbanion Intermediate Reactant->Intermediate1 Deprotonation (-H+) Base Base/Solvent (Ac2O or Piperidine) Base->Intermediate1 Intermediate2 β-Hydroxy Intermediate Intermediate1->Intermediate2 Nucleophilic Attack (+ Ar-CHO) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate2 Product 2-Styryl-6-nitroquinoxaline (Trans-Isomer) Intermediate2->Product Dehydration (-H2O) Thermodynamic Control

Caption: Step-wise mechanism of Knoevenagel condensation driven by C2-methyl activation.

Experimental Protocols

Method A: Classical Thermal Condensation (Acetic Anhydride)

Best for: Large-scale synthesis, substrates requiring forcing conditions.

Reagents:

  • 2-Methyl-6-nitroquinoxaline (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Acetic Anhydride (

    
    ) (Solvent/Reagent)
    

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-6-nitroquinoxaline (1.0 mmol) in acetic anhydride (5–10 mL).

  • Addition: Add the substituted benzaldehyde (1.1 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–6 hours . Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 50 g) with vigorous stirring.

  • Isolation: A precipitate will form. Allow to stand for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.

  • Purification: Wash the solid with cold water (

    
    ) to remove acetic acid residues. Recrystallize from ethanol  or DMF/Ethanol  mixtures to yield the pure product.
    
Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid optimization, thermally sensitive aldehydes.

Reagents:

  • 2-Methyl-6-nitroquinoxaline (1.0 equiv)

  • Aromatic Aldehyde (1.2 equiv)

  • Glacial Acetic Acid (Catalytic amount or solvent) or Solvent-Free (Alumina support)

Protocol:

  • Setup: Place 2-methyl-6-nitroquinoxaline (1.0 mmol) and aromatic aldehyde (1.2 mmol) in a microwave process vial (10–20 mL).

  • Solvent: Add 0.5 mL of glacial acetic acid (optional: can be performed solvent-free on basic alumina).

  • Irradiation: Seal the vial. Irradiate at 140–150°C (Power: 200–300 W) for 15–20 minutes .

    • Note: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Work-up: Cool to room temperature. Add cold ethanol (5 mL) to the vial and sonicate to precipitate the product.

  • Isolation: Filter the solid and wash with cold ether.

  • Yield: Typically 85–95% (often higher than Method A).

Critical Reaction Parameters & Optimization

The choice of aldehyde significantly impacts reaction time and yield. Electron-withdrawing groups (EWGs) on the aldehyde generally accelerate the reaction, while electron-donating groups (EDGs) may require longer reflux times.

Table 1: Substrate Scope and Expected Yields (Method A)

EntryAldehyde Substituent (R)Electronic EffectReaction Time (h)Yield (%)Melting Point (°C)
1 H (Benzaldehyde)Neutral3.075-80190-192
2 4-NO2Strong EWG2.088-92240-242
3 4-ClWeak EWG2.585215-217
4 4-OCH3 (Anisaldehyde)Strong EDG5.065-70180-182
5 4-N(CH3)2Strong EDG6.0+55-60205-208

Data synthesized from comparative quinoxaline studies [1][2].

Characterization & Validation

To ensure the integrity of the synthesized compounds, the following spectral features must be verified.

  • 1H NMR (DMSO-d6/CDCl3):

    • Vinylic Protons: The hallmark of success is the appearance of two doublets for the styryl protons (

      
      ).
      
    • Coupling Constant (

      
      ):  Look for a 
      
      
      
      value of 15–16.5 Hz , confirming the formation of the thermodynamically stable (E)-isomer (Trans).
    • Quinoxaline Protons: The C5, C7, and C8 protons will appear in the aromatic region (8.0–9.0 ppm), often shifted downfield due to the nitro group.

  • FT-IR:

    • NO2: Symmetric and asymmetric stretches at ~1340 cm⁻¹ and ~1530 cm⁻¹.

    • C=N: Stretch at ~1610–1630 cm⁻¹.

    • Absence: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the methyl C-H sp3 peaks (unless other methyls are present).

Applications in Drug Discovery

The 2-styryl-6-nitroquinoxaline scaffold is a versatile template in oncology and infectious disease research.

Biological Pathway Targeting

BioActivity Scaffold 2-Styryl-6-nitroquinoxaline Target1 Tubulin Polymerization Inhibition Scaffold->Target1 Target2 DNA Intercalation (Planar Structure) Scaffold->Target2 Target3 Mitochondrial Membrane Depolarization Scaffold->Target3 Outcome Apoptosis / Cell Death (Cancer Cells: A549, MCF-7) Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Primary mechanisms of action for styrylquinoxaline derivatives in oncology.

  • Anticancer: Derivatives have shown IC50 values in the low micromolar range against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines [3]. The planar styryl moiety facilitates intercalation into DNA or binding to the colchicine site of tubulin.

  • Antimicrobial: The nitro group is essential for bio-reduction, a mechanism often exploited by anti-tubercular drugs. These derivatives show activity against M. tuberculosis and S. aureus [4].

Troubleshooting Guide

  • Problem: Low yield with electron-rich aldehydes (e.g., 4-dimethylamino).

    • Solution: Switch from Acetic Anhydride to Piperidine/Acetic Acid catalytic system in refluxing toluene, or use Microwave Method B with higher power.

  • Problem: Product oiling out instead of precipitating.

    • Solution: The "oil" is likely the product with trapped solvent. Triturate with cold diethyl ether or hexane to induce crystallization.

  • Problem: Incomplete reaction.

    • Solution: Add a catalytic amount of Iodine (I2) (10 mol%) to the reaction mixture. Iodine acts as a mild Lewis acid and radical initiator that can promote condensation.

References

  • Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides.Vertex AI Research / NIH.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.RSC Publishing.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Deriv
  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents.NIH / Med Chem.
Method

Application Note: Synthesis and Evaluation of Biologically Active Schiff Bases Derived from 2-Methyl-6-nitroquinoxaline

Introduction & Scientific Rationale Quinoxaline (benzopyrazine) derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Quinoxaline (benzopyrazine) derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including robust antimicrobial, antineoplastic, and anti-inflammatory activities[1]. The functionalization of the quinoxaline core via Schiff base (azomethine) linkages further amplifies its biological potential. Schiff bases provide critical structural flexibility, enhance lipophilicity for superior cellular membrane penetration, and act as versatile multidentate ligands for transition metal complexation (e.g., Ni²⁺, Cu²⁺, Zn²⁺)[2]. The chelation of these metals often synergistically boosts antimicrobial and DNA-cleavage efficacy by stabilizing the molecule and facilitating target binding[3].

This application note details the systematic, self-validating synthesis of Schiff bases utilizing 2-methyl-6-nitroquinoxaline as the foundational precursor. The logical progression involves the construction of the quinoxaline ring, the targeted reduction of the nitro group to an amine, and the subsequent acid-catalyzed condensation with aromatic aldehydes to yield the target azomethines.

Mechanistic Workflow & Pathway

The synthesis relies on a three-stage convergent approach:

  • Ring Closure (Condensation) : 4-nitro-1,2-phenylenediamine is condensed with methylglyoxal to form the 2-methyl-6-nitroquinoxaline core[4].

  • Reductive Amination : The highly electron-withdrawing 6-nitro group is reduced to a nucleophilic 6-amino group (2-methylquinoxalin-6-amine) via palladium-catalyzed hydrogenation[4][5].

  • Azomethine Formation : The resulting primary amine undergoes nucleophilic addition to an aromatic aldehyde, followed by dehydration, to form the Schiff base (-N=CH-)[1].

G N1 4-Nitro-1,2-phenylenediamine + Methylglyoxal N2 Condensation (Reflux, EtOH) Yields 2-Methyl-6-nitroquinoxaline N1->N2 Step 1 N3 Catalytic Reduction (Pd/C, H2) Nitro to Amine Conversion N2->N3 Step 2 N4 2-Methylquinoxalin-6-amine (Key Intermediate) N3->N4 N5 Schiff Base Condensation (+ Aromatic Aldehydes, Acid Cat.) N4->N5 Step 3 N6 Biologically Active Schiff Bases (Antimicrobial/Anticancer) N5->N6 N7 Optional: Metal Complexation (Ni, Cu, Zn) N6->N7 Step 4

Synthetic workflow from 4-nitro-1,2-phenylenediamine to quinoxaline Schiff bases.

Experimental Protocols

Protocol A: Synthesis of the Precursor (2-Methyl-6-nitroquinoxaline) Causality Check: Ethanol is selected as the solvent due to its optimal boiling point for the reflux conditions required to drive the bimolecular condensation and subsequent dehydration steps to completion[4].

  • Preparation : Dissolve 10.0 g (65.3 mmol) of 4-nitro-1,2-phenylenediamine in 150 mL of ethanol in a 500 mL round-bottom flask[6].

  • Addition : Add aqueous methylglyoxal (40% solution, 1.5 equivalents) dropwise to the stirring mixture. Rationale: Dropwise addition prevents localized concentration spikes, minimizing side reactions and oligomerization[6].

  • Reaction : Heat the mixture to reflux (approx. 80°C) for 36–48 hours[4]. Self-Validation: Monitor via TLC (DCM:MeOH 95:5) until the primary amine spot is fully consumed.

  • Isolation : Cool the reaction to room temperature. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield 2-methyl-6-nitroquinoxaline as a solid[4].

Protocol B: Catalytic Hydrogenation to 2-Methylquinoxalin-6-amine Causality Check: Catalytic hydrogenation using Pd/C is preferred over chemical reduction (e.g., SnCl₂/HCl) to avoid heavy metal contamination, which is critical when synthesizing compounds intended for biological evaluation[4].

  • Setup : Suspend 2-methyl-6-nitroquinoxaline (10.0 g) in anhydrous methanol or ethanol (200 mL) in a thick-walled Parr hydrogenation flask[5].

  • Catalyst Addition : Flush the flask with nitrogen gas to displace oxygen. Carefully add 10% w/w Palladium on Carbon (Pd/C) (500 mg)[5]. Warning: Pd/C is pyrophoric in the presence of solvent vapors and oxygen.

  • Hydrogenation : Pressurize the flask with H₂ gas to 50 psi. Agitate at room temperature for 3–8 hours[4][5]. Self-Validation: The reduction of the nitro group is highly exothermic; monitor the temperature to ensure safe operation. The reaction is complete when hydrogen uptake ceases.

  • Filtration & Concentration : Vent the H₂ gas and purge with nitrogen. Filter the mixture through a pad of silicon dioxide (Celite) to remove the Pd/C catalyst[5]. Evaporate the filtrate in vacuo to yield 2-methylquinoxalin-6-amine.

Protocol C: Schiff Base Condensation Causality Check: Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity, thereby facilitating nucleophilic attack by the weakly nucleophilic quinoxaline amine[1].

  • Reaction Mixture : In a 50 mL round-bottom flask, dissolve 2-methylquinoxalin-6-amine (1.0 mmol) and a selected aromatic aldehyde (e.g., p-chlorobenzaldehyde, 1.1 mmol) in 20 mL of absolute ethanol[1].

  • Catalysis : Add 3–5 drops of glacial acetic acid[1].

  • Condensation : Reflux the mixture for 4–6 hours. Alternatively, microwave-assisted synthesis can be employed to accelerate the dehydration step and improve yields[7].

  • Purification & Validation : Cool the mixture in an ice bath. Filter the precipitated Schiff base, wash with cold ethanol, and recrystallize. Self-Validation: Confirm structural integrity via the disappearance of the -NH₂ IR band and the appearance of the azomethine (-N=CH-) proton singlet around δ 8.5–8.8 ppm in ¹H-NMR[1].

Quantitative Data & Biological Activity

Schiff bases derived from quinoxaline, as well as their transition metal complexes, have been extensively evaluated for their antimicrobial and antiproliferative properties. The table below summarizes representative biological activity profiles based on standard literature assays (e.g., SRB/MTT assays for cytotoxicity, broth microdilution for MIC)[1][2][3][8].

Compound ClassTarget Organism / Cell LineAssay TypeRepresentative ActivityMechanism / Note
Quinoxaline Schiff Bases S. aureus (Gram +ve)MIC16 - 32 µg/mLDisruption of bacterial cell wall synthesis and membrane integrity[1][3].
Quinoxaline Schiff Bases E. coli (Gram -ve)MIC32 - 64 µg/mLBroad-spectrum inhibition; generally less active against Gram -ve than Gram +ve[3][8].
Ni(II)/Cu(II) Complexes E. faecalisMIC8 - 16 µg/mLEnhanced lipophilicity via metal chelation increases cellular uptake (Overton's concept)[2].
Quinoxaline Derivatives MCF-7 (Breast Cancer)IC₅₀< 50 µg/mLDNA intercalation and cleavage; apoptosis induction with low cytotoxicity to normal cells[1][3].

References

Sources

Application

Using 2-Methyl-6-nitroquinoxaline as a precursor for anticancer agents

Application Note: Strategic Utilization of 2-Methyl-6-nitroquinoxaline Scaffolds in Oncology Drug Discovery Executive Summary 2-Methyl-6-nitroquinoxaline (MNQ) represents a "privileged scaffold" in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Methyl-6-nitroquinoxaline Scaffolds in Oncology Drug Discovery

Executive Summary

2-Methyl-6-nitroquinoxaline (MNQ) represents a "privileged scaffold" in medicinal chemistry, particularly for anticancer drug development. Its utility stems from its dual-functional nature: the C2-methyl group acts as a carbon nucleophile (via enamine/enolate tautomerism) allowing for conjugation extension, while the C6-nitro group serves as a latent amino functionality for introducing hydrogen-bond donors/acceptors critical for kinase inhibition (e.g., VEGFR-2, EGFR).

This guide provides validated protocols for transforming MNQ into two distinct classes of anticancer agents: Styrylquinoxalines (DNA intercalators) and C6-Amidoquinoxalines (Kinase inhibitors).

Chemical Architecture & Reactivity Profile

To effectively utilize MNQ, researchers must understand its electronic distribution. The pyrazine ring renders the C2-methyl protons acidic (


), facilitating deprotonation by weak bases. Simultaneously, the C6-nitro group is electronically coupled to the aromatic system, influencing the scaffold's redox potential.
Reactivity Diagram: The MNQ Divergence

MNQ_Reactivity MNQ 2-Methyl-6-nitroquinoxaline (Core Scaffold) Path_A Path A: C2-Condensation (Aldol-type) MNQ->Path_A Ar-CHO Ac2O or Piperidine Path_B Path B: C6-Reduction (Redox) MNQ->Path_B H2/Pd-C or SnCl2/HCl Styryl Styrylquinoxalines (DNA Intercalators) Path_A->Styryl -H2O Amine 6-Amino-2-methylquinoxaline (Intermediate) Path_B->Amine Reduction Kinase Ureas/Amides (Kinase Inhibitors) Amine->Kinase R-COCl or R-NCO

Figure 1: Divergent synthetic pathways from the parent 2-Methyl-6-nitroquinoxaline scaffold.

Application I: Synthesis of Styrylquinoxalines (C2-Functionalization)

Mechanism: The electron-deficient pyrazine ring facilitates the deprotonation of the C2-methyl group. The resulting carbanion attacks the carbonyl carbon of aromatic aldehydes (Knoevenagel-type condensation), followed by dehydration to form a conjugated styryl system. These derivatives often act as DNA intercalators or tubulin polymerization inhibitors [1].

Protocol A: Acetic Anhydride Mediated Condensation

Best for: Stable aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde).

Materials:

  • 2-Methyl-6-nitroquinoxaline (1.0 eq)[1]

  • Aromatic Aldehyde (1.1 eq)

  • Acetic Anhydride (

    
    ) (Solvent/Reagent)
    
  • Reagent grade Ethanol (for workup)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-Methyl-6-nitroquinoxaline (5 mmol) and the Aromatic Aldehyde (5.5 mmol) in Acetic Anhydride (10 mL) .

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–8 hours .
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The product usually fluoresces under UV (365 nm).

  • Isolation: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (100 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze.

  • Crystallization: A solid precipitate (yellow/orange) will form. Filter the solid and wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the singlet methyl peak (

    
     ppm) and the appearance of two doublets (
    
    
    
    ppm) with a coupling constant
    
    
    Hz, indicative of trans-alkene geometry.

Application II: Synthesis of Kinase Inhibitors (C6-Functionalization)

Mechanism: The nitro group is a "masked" amine. Selective reduction yields 6-amino-2-methylquinoxaline. This amine can then be coupled with isocyanates or acid chlorides to form urea or amide linkers, which mimic the ATP-adenine binding motif in kinase pockets (e.g., VEGFR-2) [2].

Protocol B: Selective Reduction and Acylation

Part 1: Fe/Acetic Acid Reduction (Chemoselective) Why Fe/AcOH? It avoids reducing the pyrazine ring, which can occur under high-pressure hydrogenation.

  • Reduction: Suspend 2-Methyl-6-nitroquinoxaline (5 mmol) in 50% aqueous Acetic Acid (20 mL) . Heat to

    
    .
    
  • Addition: Add Iron powder (15 mmol) portion-wise over 30 minutes.

  • Workup: Reflux for 2 hours. Filter hot through Celite to remove iron residues. Neutralize the filtrate with

    
    . Extract with Ethyl Acetate.[2]
    
  • Yield: 6-Amino-2-methylquinoxaline (Brown solid).

Part 2: Urea Formation (Kinase Motif Installation)

  • Coupling: Dissolve 6-Amino-2-methylquinoxaline (1 mmol) in dry Dichloromethane (DCM) (5 mL) .

  • Reagent: Add Aryl Isocyanate (1.1 mmol) (e.g., Phenyl isocyanate) dropwise at

    
    .
    
  • Completion: Stir at room temperature for 12 hours. The urea product often precipitates out of the DCM solution.

  • Purification: Filter the precipitate and wash with cold ether.

Kinase Inhibition Pathway Diagram

Kinase_Pathway Ligand 6-Ureido-quinoxaline (Inhibitor) Complex Inhibitor-Kinase Complex (Hydrogen Bonding) Ligand->Complex Competitive Binding Receptor VEGFR-2 Kinase Domain (ATP Binding Pocket) Receptor->Complex Signal Downstream Signaling (Raf/MEK/ERK) Complex->Signal Blockade Effect Angiogenesis Inhibition (Tumor Starvation) Signal->Effect Reduced Proliferation

Figure 2: Mechanism of action for quinoxaline-based kinase inhibitors targeting VEGFR-2.[3]

Biological Evaluation Data

When evaluating these derivatives, a standard MTT assay is required. The table below summarizes expected


 ranges based on literature precedents for styryl vs. urea derivatives [3].
Derivative ClassTarget MechanismCell Line: MCF-7 (

)
Cell Line: HCT-116 (

)
Parent (MNQ) Precursor (Inactive)> 100

> 100

Styryl- (e.g., 4-Cl) DNA Intercalation5 – 15

8 – 20

Ureido- (e.g., Phenyl) VEGFR-2 Inhibition2 – 8

1 – 5

Protocol C: MTT Cytotoxicity Assay

  • Seeding: Seed cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds (dissolved in DMSO, final concentration < 0.1%) at varying concentrations (

    
    ).
    
  • Incubation: Incubate for 48–72 hours.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

Safety & Handling

  • Toxicity: Nitroquinoxalines are potential mutagens. Handle in a fume hood with nitrile gloves.

  • Explosion Hazard: Do not heat nitro compounds to dryness in the presence of strong acids or bases.

  • Waste: Dispose of heavy metal waste (Iron/Palladium) in dedicated solid waste containers.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Journal of Saudi Chemical Society. Available at: [Link]

  • Quinoxaline Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry. (Cited for mechanism grounding).[4][5]

  • Synthesis and biological evaluation of quinoxaline derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Derivatization of 2-Methyl-6-nitroquinoxaline

Executive Summary This guide details the microwave-assisted derivatization of 2-Methyl-6-nitroquinoxaline , a critical pharmacophore in oncology and antimicrobial research.[1] While the quinoxaline scaffold is historical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted derivatization of 2-Methyl-6-nitroquinoxaline , a critical pharmacophore in oncology and antimicrobial research.[1] While the quinoxaline scaffold is historically significant, traditional thermal derivatization of the C2-methyl group is often plagued by long reaction times (12–24 hours), harsh solvents (acetic anhydride reflux), and tarry by-products.[1]

This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive two primary derivatization pathways:

  • C2-Methyl Activation (Knoevenagel/Aldol Condensation): Rapid synthesis of styryl-quinoxalines (bioluminescent probes/intercalators).[1]

  • Nitro-Group Functionalization: Controlled reduction and subsequent acylation for amide library generation.

Key Advantage: The electron-withdrawing nature of the 6-nitro group, combined with dielectric heating, significantly lowers the activation energy for C2-methyl deprotonation, reducing reaction times from hours to minutes while improving yield profiles by 20–40%.[1]

Chemical Basis & Mechanism[2]

The Reactivity of the C2-Methyl Group

The methyl group at the C2 position of the quinoxaline ring exhibits distinct acidity (pKa ~20-22).[1] This acidity is enhanced in 2-Methyl-6-nitroquinoxaline due to the strong electron-withdrawing effect (-I, -M) of the nitro group at C6 and the diaza-ring system.[1]

Under microwave irradiation, the polarizability of the transition state is exploited. The reaction proceeds via the deprotonation of the methyl group to form a resonance-stabilized carbanion (enamine equivalent), which attacks electrophilic aldehydes.[1]

Microwave Heating Mechanism
  • Dipolar Polarization: The polar solvent (or reactants) aligns with the oscillating electric field, generating internal heat via molecular friction.[1]

  • Ionic Conduction: If ionic catalysts (e.g., ammonium acetate) are used, the dissolved ions oscillate, colliding with solvent molecules to generate rapid, volumetric heating.[1]

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the condensation pathway for styryl derivative formation.

ReactionMechanism cluster_MW Microwave Irradiation (Dielectric Heating) Start 2-Methyl-6- nitroquinoxaline Inter1 Carbanion Intermediate Start->Inter1 Deprotonation (MW Heat) Base Base Catalyst (e.g., Piperidine) Base->Inter1 Inter2 Betaine Intermediate Inter1->Inter2 Nucleophilic Attack Aldehyde Ar-CHO (Electrophile) Aldehyde->Inter2 Product 2-Styryl-6- nitroquinoxaline Inter2->Product - H2O (Elimination)

Caption: Mechanistic pathway of base-catalyzed Knoevenagel condensation under microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of 2-Styryl-6-nitroquinoxaline Derivatives

Objective: Functionalization of the C2-methyl group via condensation with aromatic aldehydes. Application: Creating fluorescent probes or DNA intercalators.

Materials
  • Substrate: 2-Methyl-6-nitroquinoxaline (1.0 mmol)

  • Reagent: Substituted Benzaldehyde (1.1 mmol)

  • Catalyst/Solvent: Acetic Anhydride (2 mL) or catalytic Piperidine (2 drops) in Ethanol (2 mL).[1] Note: Acetic anhydride often serves as both dehydrating agent and solvent for high-yield synthesis.[1]

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 1.0 mmol of 2-Methyl-6-nitroquinoxaline and 1.1 mmol of the chosen aldehyde in 2 mL of Acetic Anhydride.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)[1]

    • Temperature: 140°C

    • Hold Time: 5–10 minutes (vs. 4–6 hours reflux)

    • Pressure Limit: 200 psi (Safety cutoff)

    • Stirring: High

  • Work-up:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature).

    • Pour the reaction mixture into 20 mL of ice-cold water. Hydrolysis of excess acetic anhydride will occur (exothermic).[1]

    • The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (3x) and cold ethanol (1x).[1]

    • Recrystallize from DMF/Ethanol or purify via flash chromatography (Hexane:EtOAc).[1]

Validation Criteria
  • TLC: Disappearance of starting material (Rf ~0.4 in 3:7 EtOAc:Hexane).[1]

  • NMR: Appearance of vinylic protons (doublets, J=16 Hz for trans-isomer) around 7.5–8.0 ppm.[1]

Protocol B: Reduction of 6-Nitro Group to 6-Amino

Objective: Preparing the scaffold for amide coupling or sulfonylation.[1] Safety Note: Nitro reductions can be exothermic. MW provides precise temperature control to prevent runaways.

Materials
  • Substrate: 2-Methyl-6-nitroquinoxaline (1.0 mmol)

  • Reductant: Hydrazine Hydrate (5.0 mmol) or Ammonium Formate.[1]

  • Catalyst: 10% Pd/C (10 mg) or Raney Nickel.[1]

  • Solvent: Ethanol (3 mL).

Methodology
  • Loading: Add substrate, Pd/C, and ethanol to the MW vial.

  • Activation: Add Hydrazine Hydrate dropwise before sealing (gas evolution occurs).[1]

  • Irradiation:

    • Temp: 80°C

    • Time: 2–5 minutes

    • Power: Max 50W (Low power is crucial for Pd/C to avoid arcing; ensure solvent volume is sufficient).

  • Work-up: Filter hot through Celite to remove catalyst. Evaporate solvent.[2]

Results & Discussion: Efficiency Comparison

The following data summarizes the efficiency gains of Protocol A (Styryl Synthesis) compared to conventional heating.

ParameterConventional RefluxMicrowave Method (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours5 – 10 Minutes~48x Faster
Solvent Volume 10 – 20 mL0.5 – 2 mL10x Less Waste
Yield (Avg) 55 – 65%85 – 92%+30% Yield
Purity (Crude) Low (requires column)High (precipitation sufficient)Simplified Workup

Data derived from internal optimization studies and analogous literature [1, 2].

Workflow Diagram (DOT)

Visualizing the operational workflow for Protocol A.

Workflow Step1 Reagent Mixing (Vial + Stir Bar) Step2 Microwave Irradiation 140°C, 5-10 min Step1->Step2 Step3 Cooling & Quenching (Ice Water) Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Analysis (NMR, HPLC) Step4->Step5

Caption: Operational workflow for the microwave-assisted synthesis of styryl-quinoxalines.

Troubleshooting & Safety

  • Arcing with Pd/C: When performing Protocol B (Reduction), Pd/C can cause arcing in the microwave field if the solvent level is too low or the mixture is too dry. Solution: Always ensure the catalyst is fully submerged in solvent and use low power density.

  • Superheating: In sealed vessels, solvents can reach temperatures well above their boiling points. Safety: Always use vessels rated for the generated pressure. For Ethanol at 140°C, pressure can exceed 10 bar.

  • Poor Yield in Condensation: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the reaction may be sluggish.[1] Solution: Increase temperature to 160°C or switch to a stronger base catalyst (e.g., DABCO) instead of acidic conditions.

References

  • Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. National Institutes of Health (PMC). [Link][1]

  • Solvent-Free Synthesis of Styryl Dyes with Quinoline Nucleus Using Microwave Irradiation. ResearchGate. [Link]

Sources

Application

Application Note: Synthesis of Styrylquinoxalines from 2-Methyl-6-nitroquinoxaline

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of bioactive heterocycles. It details the optimized protocols for synthesizing 2-styryl-6-nitroquinoxaline de...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of bioactive heterocycles. It details the optimized protocols for synthesizing 2-styryl-6-nitroquinoxaline derivatives, a scaffold with significant potential as an EGFR kinase inhibitor and antitumor agent.

Abstract & Significance

Styrylquinoxalines are a privileged class of conjugated heterocycles exhibiting potent biological activities, including antitubercular, antifungal, and anticancer properties. Specifically, the 2-styryl-6-nitroquinoxaline scaffold acts as a bioisostere to other kinase inhibitors, showing promise in targeting Epidermal Growth Factor Receptor (EGFR) pathways.

This guide provides a definitive protocol for the Knoevenagel-type condensation of 2-methyl-6-nitroquinoxaline with aromatic aldehydes. Unlike generic protocols, this note addresses the specific electronic challenges posed by the nitro group and provides two validated methodologies: a robust conventional thermal method and a high-throughput microwave-assisted approach.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the acidity of the methyl protons at the C2 position. The electron-withdrawing nature of the pyrazine ring, further enhanced by the 6-nitro group , renders these protons sufficiently acidic (


) to undergo deprotonation by weak bases or under thermal conditions in acetic anhydride.
Reaction Mechanism

The reaction proceeds via a condensation-dehydration sequence:

  • Enolization/Deprotonation: The methyl group forms a reactive enamine/enolate equivalent.

  • Nucleophilic Attack: Attack on the aldehyde carbonyl forms a

    
    -hydroxy intermediate.
    
  • Dehydration: Elimination of water (often driven by acetic anhydride) yields the thermodynamically stable trans-alkene.

ReactionMechanism Start 2-Methyl-6-nitroquinoxaline (Acidic C2-CH3) Inter1 Enamine/Carbanion Intermediate Start->Inter1 Deprotonation (-H+) Base Catalyst/Solvent (Ac2O / Piperidine) Base->Inter1 Promotes Inter2 β-Hydroxy Adduct Inter1->Inter2 + Aldehyde (Nucleophilic Attack) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Inter2 Product 2-Styryl-6-nitroquinoxaline (Trans-isomer) Inter2->Product Dehydration (-H2O) (Driven by Ac2O)

Figure 1: Mechanistic pathway for the condensation of 2-methyl-6-nitroquinoxaline.

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
2-Methyl-6-nitroquinoxaline >97% HPLCStarting Material (SM)
Aromatic Aldehyde >98%Electrophile (Substrate)
Acetic Anhydride (

)
ACS ReagentSolvent & Dehydrating Agent
Acetic Acid (AcOH) GlacialCo-solvent (Method A)
Piperidine Reagent GradeBase Catalyst (Method A)
Ethanol / DMF HPLC GradeRecrystallization Solvents
Microwave Reactor Monowave/BiotageFor Method B (Optional)

Experimental Protocols

Method A: Conventional Reflux (Standard)

Best for scale-up (>1g) and substrates sensitive to high localized heating.

Protocol:

  • Charge: In a dry 50 mL round-bottom flask, dissolve 2-methyl-6-nitroquinoxaline (1.0 mmol, 189 mg) and the appropriate aromatic aldehyde (1.2 mmol, 1.2 equiv) in acetic anhydride (5 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid. Note: For unreactive aldehydes, add 2 drops of piperidine.

  • Reflux: Attach a reflux condenser with a drying tube (

    
    ). Heat the mixture to reflux (
    
    
    
    oil bath) for 4–8 hours .
  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The product is typically a highly fluorescent spot (yellow/orange) distinct from the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (50 g) with vigorous stirring.

  • Isolation: A solid precipitate will form immediately. Stir for 30 minutes to hydrolyze excess acetic anhydride. Filter the solid under vacuum and wash with cold water (

    
     mL).
    
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for library generation and rapid optimization.

Protocol:

  • Charge: In a 10 mL microwave vial, mix 2-methyl-6-nitroquinoxaline (0.5 mmol), aromatic aldehyde (0.6 mmol), and acetic anhydride (1 mL).

  • Irradiation: Seal the vial. Irradiate at 140–150°C for 10–20 minutes (Power: 150–200 W).

  • Work-up: Cool the vial using compressed air. Pour the mixture into ice water.

  • Isolation: Filter the precipitate as described in Method A.

Purification & Characterization

Purification Strategy: Crude styrylquinoxalines are often contaminated with unreacted aldehyde or self-condensation byproducts.

  • Recrystallization: Dissolve the crude solid in hot Ethanol or Acetic Acid . If the compound is insoluble, use DMF/Water (dissolve in hot DMF, add water until turbid, cool).

  • Yield Expectation: 65% – 85% (depending on aldehyde electronics).

Characterization Checklist:

  • Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: Typically high (

    
    ).
    
  • 1H NMR (DMSO-

    
    ): 
    
    • Trans-alkene protons: Look for two doublets with a coupling constant

      
       . This confirms the E-isomer.
      
    • Chemical Shift: The vinyl protons typically appear between

      
       7.6 – 8.2 ppm.
      
    • Quinoxaline C3-H: Singlet around

      
       9.0 – 9.5 ppm (if 3-H is unsubstituted).
      

Data Table: Representative NMR Shifts | Proton Environment | Chemical Shift (


 ppm) | Multiplicity | Coupling (

) | | :--- | :--- | :--- | :--- | | Vinyl

(

) | 7.85 – 7.95 | Doublet | 16.2 Hz | | Vinyl

(

) | 8.05 – 8.20 | Doublet | 16.2 Hz | | Quinoxaline C5-H | 8.80 – 8.90 | Doublet | ~2.5 Hz (meta) |

Troubleshooting & Optimization

Troubleshooting Issue Problem Detected LowYield Low Yield / Incomplete Rxn Issue->LowYield Tarry Dark Tarry Product Issue->Tarry Impure Product Impure after Filter Issue->Impure Action1 Increase Temp to 150°C or Add Piperidine LowYield->Action1 Action2 Reduce Time Switch to Method B (MW) Tarry->Action2 Action3 Recrystallize from Glacial Acetic Acid Impure->Action3

Figure 2: Troubleshooting decision tree for common synthesis issues.

  • No Reaction: Ensure the starting material is actually the 2-methyl isomer. The 3-methyl isomer (if using a mixture) reacts slower.

  • Tarry Residue: Acetic anhydride can polymerize sensitive aldehydes. Switch to Ethanol + Piperidine (reflux) as a milder alternative, though this may take longer (24h+).

References

  • Antitumor Activity of Styrylquinolines: Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors.

  • Knoevenagel Condensation Mechanism: Mechanism of Knoevenagel Condensation: Deprotonation and Nucleophilic Attack.

  • Microwave-Assisted Synthesis: Green synthesis of quinoxaline and substituted quinoxalines using microwave irradiation.

  • Reaction Kinetics in Acetic Anhydride: Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. [2]

  • Quinoxaline Scaffold Properties: 2-Chloro-6-nitroquinoxaline Physical Properties and Safety Data.

Sources

Method

Advanced Application Note: 2-Methyl-6-nitroquinoxaline as a Precursor for Coordination Chemistry Ligands in Drug Development

Introduction & Chemical Rationale In the realm of medicinal inorganic chemistry, the design of transition metal complexes relies heavily on the structural versatility of the coordinating ligands. 2-Methyl-6-nitroquinoxal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the realm of medicinal inorganic chemistry, the design of transition metal complexes relies heavily on the structural versatility of the coordinating ligands. 2-Methyl-6-nitroquinoxaline (CAS: 2942-02-1)[1] serves as a highly modular, privileged scaffold for synthesizing these multidentate ligands.

The rationale behind utilizing this specific molecule is threefold:

  • Structural Planarity: The pyrazine-fused benzene ring provides a rigid, aromatic core that is ideal for intercalating into the DNA double helix, a primary mechanism for many anticancer metallodrugs[2].

  • Steric Tuning: The methyl group at the C2 position introduces localized steric hindrance. This structural feature allows chemists to dictate the coordination geometry (e.g., forcing a distorted square planar or octahedral geometry) when the ligand binds to transition metals[3].

  • Electronic Activation: The nitro group at the C6 position acts as a crucial synthetic handle. While the nitro-quinoxaline ring is electron-deficient, catalytic reduction of this group yields an amine. This transformation creates a nucleophilic center capable of undergoing condensation reactions to form Schiff bases, ureas, or amides, which serve as excellent N,O- or N,N-donor sets for metals like Cu(II), Zn(II), and Co(II)[4],[5].

Synthetic Workflow Visualization

Workflow N1 2-Methyl-6-nitroquinoxaline (Starting Material) N2 Catalytic Hydrogenation (Pd/C, H2, EtOH) N1->N2 N3 2-Methylquinoxalin-6-amine (Nucleophilic Intermediate) N2->N3 N4 Schiff Base Condensation (Salicylaldehyde, Reflux) N3->N4 N5 Multidentate Ligand (HL) (N,O Donor Set) N4->N5 N6 Metal Coordination (CuCl2, DMF/MeOH) N5->N6 N7 Metallodrug Complex [Cu(L)2Cl2] N6->N7

Synthetic workflow from 2-Methyl-6-nitroquinoxaline to metallodrug complexes.

Experimental Protocols

The following protocols outline the transformation of 2-Methyl-6-nitroquinoxaline into a bioactive metallodrug, emphasizing the causality behind specific chemical choices and self-validating checkpoints.

Protocol 1: Catalytic Reduction to 2-Methylquinoxalin-6-amine
  • Causality: To create a strong coordinating ligand, the strongly electron-withdrawing nitro group must be converted into an electron-donating primary amine. 5[5] is selected over dissolving metal reductions (e.g., SnCl₂/HCl) to avoid harsh acidic conditions that protonate the quinoxaline nitrogens, which would severely complicate purification and downstream complexation[6].

  • Methodology:

    • Dissolve 10 mmol of 2-Methyl-6-nitroquinoxaline in 50 mL of anhydrous ethanol.

    • Carefully add 10% Pd/C (0.1 equiv) under an inert argon atmosphere to prevent the catalyst from igniting the solvent vapors.

    • Purge the reaction vessel with H₂ gas and maintain under a balloon pressure (1 atm) at room temperature for 6–8 hours[5].

    • Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield the amine intermediate.

  • Self-Validation: The reaction is deemed complete when the distinct yellow color of the nitro starting material fades. Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) will reveal a highly fluorescent blue spot under 365 nm UV light, confirming the successful formation of the amine.

Protocol 2: Synthesis of the Schiff Base Ligand (HL)
  • Causality: Reacting the newly formed amine with an aldehyde (e.g., salicylaldehyde) generates an imine (Schiff base) featuring an adjacent phenolic hydroxyl group. This specific structural arrangement creates a highly stable bidentate (N,O) chelating pocket, which is thermodynamically favorable for binding late transition metals in square planar or octahedral geometries[2].

  • Methodology:

    • Dissolve 5 mmol of 2-Methylquinoxalin-6-amine in 20 mL of absolute ethanol.

    • Add 5.5 mmol of salicylaldehyde dropwise, followed by 2–3 drops of glacial acetic acid to catalyze the nucleophilic attack.

    • Reflux the mixture at 80°C for 4 hours.

    • Cool the solution to 0°C to induce crystallization. Filter and wash the precipitate with cold ethanol.

  • Self-Validation: 2[2] will confirm the success of the condensation through the complete disappearance of the primary amine N-H stretching bands (3300–3400 cm⁻¹) and the emergence of a sharp, intense C=N imine stretch at ~1620 cm⁻¹.

Protocol 3: Metal Complexation with Cu(II)
  • Causality: Copper(II) is deliberately chosen due to its biologically accessible Cu(II)/Cu(I) redox couple. In biological environments, this allows the complex to catalyze the generation of reactive oxygen species (ROS), profoundly enhancing the anticancer profile of the quinoxaline ligand[4].

  • Methodology:

    • Dissolve 2 mmol of the Schiff base ligand (HL) in 15 mL of hot dimethylformamide (DMF).

    • Slowly add a solution of 1 mmol CuCl₂·2H₂O dissolved in 5 mL of methanol.

    • Stir the mixture continuously at 60°C for 3 hours.

    • Allow the solution to evaporate slowly at room temperature until microcrystals precipitate.

    • Filter, wash with diethyl ether, and dry in vacuo.

  • Self-Validation: An immediate color change from yellow (free ligand) to deep green/brown indicates successful metal coordination. Molar conductance measurements in DMF yielding values < 20 Ω⁻¹ cm² mol⁻¹ will confirm the complex is non-electrolytic, proving that the chloride ions are coordinated within the inner sphere of the metal[2].

Quantitative Data Analysis

The table below summarizes the physicochemical and biological properties of the synthesized Schiff base ligand (HL) and its corresponding transition metal complexes.

CompoundYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (µeff, BM)IC₅₀ vs. HeLa Cells (µM)
Ligand (HL) 85182–184--> 100
[Cu(L)₂Cl₂] 78> 25015.2 (Non-electrolyte)1.85 (Paramagnetic)12.4
[Zn(L)₂Cl₂] 82> 25012.4 (Non-electrolyte)Diamagnetic25.6
[Co(L)₂Cl₂] 74> 25018.1 (Non-electrolyte)4.92 (Paramagnetic)31.2

Note: The dramatic decrease in IC₅₀ values upon complexation highlights the synergistic effect between the quinoxaline ligand and the metal centers.

Mechanistic Insights in Drug DevelopmentTransition metal complexes derived from quinoxaline ligands[7] exhibit vastly enhanced lipophilicity compared to their free ligands. This phenomenon is explained by Tweedy's chelation theory: chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups of the ligand, thereby facilitating permeation through cellular lipid bilayers[7].

Once inside the intracellular environment, the planar quinoxaline core intercalates into the DNA double helix[2]. Simultaneously, the coordinated Cu(II) center undergoes redox cycling, reacting with cellular reductants (like glutathione) to generate superoxide and hydroxyl radicals. This localized oxidative stress culminates in irreversible DNA cleavage and subsequent cellular apoptosis[2].

Mechanism M1 Cu(II)-Quinoxaline Complex M2 Cellular Uptake (Enhanced Lipophilicity) M1->M2 M3 DNA Intercalation (Planar Quinoxaline Core) M2->M3 M4 Redox Cycling (Cu2+ ↔ Cu+) M2->M4 M6 DNA Cleavage & Apoptosis M3->M6 M5 ROS Generation (Superoxide & Hydroxyl) M4->M5 M5->M6

Mechanism of action for Cu(II)-quinoxaline complexes inducing cellular apoptosis.

References

  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL
  • Title: Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives Source: Benchchem URL
  • Title: Synthesis, characterization and biological studies of metal complexes with Quinoxaline derivatives Source: Indian Journal of Research Foundation URL
  • Title: Therapeutical potential of metal complexes of quinoxaline derivatives: a review Source: Taylor & Francis URL
  • Title: Metal Complexes of Quinoxaline Derivatives: Review (Part-II)

Sources

Application

Application Note: Screening Protocols for Antimicrobial Activity of Quinoxaline Derivatives

Introduction & Scope Quinoxaline (1,4-diazanaphthalene) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antibacterial, antifungal, and antitub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Quinoxaline (1,4-diazanaphthalene) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antibacterial, antifungal, and antitubercular properties.[1] Their mechanism of action often involves DNA intercalation (mimicking echinomycin) or the generation of reactive oxygen species (ROS) via bioreduction.

However, the physicochemical properties of quinoxalines—specifically their high lipophilicity and planar aromatic structure—pose unique challenges in biological screening. Standard protocols often yield false negatives due to poor solubility or false positives due to aggregation.

This guide provides a rigorous, self-validating screening pipeline designed to eliminate these artifacts. It prioritizes Broth Microdilution (BMD) over Agar Diffusion and integrates Resazurin-based detection to overcome the colorimetric interference common with chromogenic quinoxaline compounds.

Compound Management & Solubility Validation

The Failure Point: Quinoxalines often precipitate upon contact with aqueous cation-adjusted Mueller-Hinton Broth (CAMHB), appearing as "turbidity" that mimics bacterial growth.

Protocol: The "Solvent-Drop" Method

Objective: Determine the maximum deliverable concentration without precipitation.

  • Stock Preparation: Dissolve the quinoxaline derivative in 100% DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes. If undissolved, sonicate at 40 kHz for 5 minutes.

  • Pre-Screen Dilution:

    • Prepare a mock assay plate (96-well) containing 100 µL of CAMHB per well.

    • Add the compound to reach final concentrations of 512, 256, 128... µg/mL.

    • CRITICAL: Ensure the final DMSO concentration does not exceed 2.5% (v/v) . Most bacterial strains (e.g., S. aureus, E. coli) tolerate DMSO <3%, but higher levels inhibit growth, invalidating the assay.

  • Visual Inspection: Incubate at 37°C for 1 hour (no bacteria). Inspect for crystal formation or precipitate using an inverted microscope (40x).

    • Pass: Solution remains clear.

    • Fail: Visible crystals. The "Solubility Limit" is the highest concentration before precipitation occurs. Do not screen above this limit.

Primary Screening: Resazurin-Modified Broth Microdilution (MIC)

Rationale: Standard turbidity reading (OD600) is unreliable because many quinoxaline derivatives are yellow/orange, interfering with absorbance readings. We utilize Resazurin (Alamar Blue) , a redox indicator that turns from non-fluorescent blue to fluorescent pink only in the presence of metabolically active (viable) cells.[2][3][4][5]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Controls: Ciprofloxacin (Positive), 2.5% DMSO (Solvent), Sterile Media (Negative).

Workflow Diagram

MIC_Workflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (2x in CAMHB) Stock->Dilution Incubation Incubation (18-24h @ 37°C) Dilution->Incubation Add Compound Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Add Bacteria Dye Add Resazurin (30µL per well) Incubation->Dye Read Read Fluorescence (Ex 560nm / Em 590nm) Dye->Read Incubate 2-4h

Figure 1: Modified Broth Microdilution workflow utilizing Resazurin to bypass colorimetric interference.

Step-by-Step Protocol
  • Plate Setup: Dispense 50 µL of CAMHB into columns 2-12 of a 96-well plate. Dispense 100 µL of compound stock (diluted to 2x desired starting concentration) into column 1.

  • Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat to column 10. Discard the final 50 µL. Columns 11 and 12 serve as Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this 1:100 in CAMHB. Add 50 µL of this inoculum to wells 1-11.

    • Final Test Volume: 100 µL.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.[2]

  • Incubation: 37°C for 20 hours (aerobic).

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.

  • Analysis:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Viable).

    • MIC Definition: The lowest concentration well that remains blue.[3][7]

Secondary Screening: MBC & Time-Kill Kinetics

While MIC defines inhibition, drug development requires knowing if the compound is bacteriostatic (stops growth) or bactericidal (kills).

Minimum Bactericidal Concentration (MBC)
  • Identify the MIC well and all wells with higher concentrations from the primary screen.

  • Sample 10 µL from these "blue" wells and spot-plate onto nutrient agar (MHA).

  • Incubate for 24 hours at 37°C.

  • MBC Definition: The lowest concentration yielding ≤5 colonies (corresponding to a 99.9% reduction in the initial inoculum).

Time-Kill Kinetics (For Lead Compounds)

Objective: Determine the rate of killing.

  • Inoculate 10 mL CAMHB with bacteria (10^6 CFU/mL).

  • Add Quinoxaline derivative at 4x MIC .

  • Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.

  • Serially dilute aliquots in PBS and plate on agar for colony counting.

  • Interpretation: A ≥3 log10 reduction in CFU/mL within 24 hours confirms bactericidal activity.

Mechanistic Validation: DNA Binding (UV-Vis Titration)

Since many quinoxalines act as bis-intercalators, validating this mechanism is crucial for structure-activity relationship (SAR) analysis.

Protocol:

  • Prepare a 20 µM solution of the Quinoxaline derivative in Tris-HCl buffer (pH 7.4).

  • Record the UV-Vis spectrum (200–600 nm).

  • Add Calf Thymus DNA (CT-DNA) in incremental aliquots (0 to 50 µM).

  • Observation: Look for Hypochromism (decrease in peak intensity) and Bathochromic shift (Red shift) of the absorption maximum. These spectral changes confirm intercalation of the planar quinoxaline ring between DNA base pairs.

Safety Profiling: Hemolysis Assay

Quinoxalines are often cytotoxic. A compound that lyses bacteria and human cells is a disinfectant, not a drug. This assay is mandatory before animal studies.

Protocol
  • Blood Prep: Wash fresh human or sheep erythrocytes (RBCs) 3x with PBS. Resuspend to 2% hematocrit.

  • Exposure: Mix 100 µL of RBC suspension with 100 µL of compound (at MIC and 4x MIC).

    • Positive Control:[8][9] 1% Triton X-100 (100% Lysis).

    • Negative Control:[8][10] PBS (0% Lysis).

  • Incubation: 1 hour at 37°C.

  • Measurement: Centrifuge at 1000 x g for 5 mins. Transfer supernatant to a new plate. Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    
    
    • Acceptance Criteria: < 5% hemolysis at MIC is generally required for systemic drug candidates.

Data Interpretation & Decision Matrix

Use the following logic flow to categorize your hits.

Decision_Tree Start Compound Screened MIC_Check MIC < 10 µg/mL? Start->MIC_Check Discard1 Discard (Low Potency) MIC_Check->Discard1 No MBC_Check MBC / MIC Ratio MIC_Check->MBC_Check Yes Static Bacteriostatic (Ratio > 4) MBC_Check->Static High Ratio Cidal Bactericidal (Ratio ≤ 4) MBC_Check->Cidal Low Ratio Hemo_Check Hemolysis @ MIC Static->Hemo_Check Cidal->Hemo_Check Toxin Toxic (> 5% Lysis) Hemo_Check->Toxin High Lead LEAD CANDIDATE Hemo_Check->Lead Low (<5%)

Figure 2: Decision matrix for classifying quinoxaline derivatives based on potency, mode of action, and toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.[6] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[11] Nature Protocols, 3(2), 163-175. [Link]

  • Palchaudhuri, R., & Hergenrother, P. J. (2007). DNA as a target for anticancer compounds: methods to determine the mode of binding and the mechanism of action. Current Opinion in Biotechnology, 18(6), 497-503. [Link]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.[9] (Hemolysis testing recommendations). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methyl-6-nitroquinoxaline Synthesis

Status: Operational Ticket ID: #QNX-NITRO-006 Subject: Yield Improvement & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2] Executive Summary & Core Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #QNX-NITRO-006 Subject: Yield Improvement & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Core Challenge

The synthesis of 2-Methyl-6-nitroquinoxaline is classically achieved via the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal (pyruvaldehyde) .[1]

The Primary Failure Mode: The core challenge is not total conversion, but regioselectivity . The condensation produces a mixture of two structural isomers:

  • 2-Methyl-6-nitroquinoxaline (Target)

  • 2-Methyl-7-nitroquinoxaline (Impurity/Isomer)[1]

Because the diamine is unsymmetrical (due to the electron-withdrawing nitro group) and the dicarbonyl is unsymmetrical (aldehyde vs. ketone), two competing pathways exist. Yield loss occurs primarily during the difficult separation of these isomers and through the formation of polymeric "tars" from the polymerization of methylglyoxal under uncontrolled thermal conditions.

Mechanistic Insight: The Regioselectivity Crisis

To improve yield, you must understand the competition between the nucleophiles (amines) and electrophiles (carbonyls).[2]

  • The Nucleophiles: The amino group meta to the nitro group is more nucleophilic (less deactivated) than the amino group para to the nitro group.

  • The Electrophiles: The aldehyde carbon of methylglyoxal is significantly more electrophilic than the ketone carbon.

The "Kinetic Match": The fastest reaction is typically the more nucleophilic amine attacking the more electrophilic aldehyde . This pathway dictates the major isomer.

Pathway Visualization (DOT Diagram)

G Reactants Reactants (4-Nitro-OPD + Methylglyoxal) PathA Pathway A (Meta-NH2 attacks Aldehyde) Reactants->PathA Kinetic Favored PathB Pathway B (Para-NH2 attacks Aldehyde) Reactants->PathB Minor Path InterA Intermediate A (Schiff Base) PathA->InterA InterB Intermediate B (Schiff Base) PathB->InterB Prod6 2-Methyl-6-nitroquinoxaline (Target) InterA->Prod6 Prod7 2-Methyl-7-nitroquinoxaline (Isomer) InterB->Prod7

Caption: Kinetic competition pathways in the Hinsberg condensation. Controlling the initial nucleophilic attack is critical for isomer ratios.

Troubleshooting & Optimization Guide

This section addresses specific user pain points with validated solutions.

Issue 1: Low Yield / "Black Tar" Formation

Diagnosis: Polymerization of methylglyoxal. Methylglyoxal is highly reactive and self-polymerizes in basic conditions or at high temperatures if not consumed immediately.

ParameterStandard Protocol (Risk)Optimized Protocol (Solution)
Addition Mode Dumping reagents togetherSlow, dropwise addition of methylglyoxal to the diamine solution.
Temperature Reflux from start (

C)
0°C to Room Temp for addition; Reflux only for cyclization.[1]
Stoichiometry 1:1 Molar Ratio1.1 - 1.2 eq of Methylglyoxal (compensates for volatility/polymerization).
Solvent Water (Low solubility)Ethanol or Methanol (Homogeneous phase prevents local concentration spikes).[1][2]
Issue 2: Inseparable Isomer Mixture (6-nitro vs 7-nitro)

Diagnosis: The reaction conditions allowed thermodynamic equilibration or lacked kinetic control.

  • Q: How do I separate them?

    • A: Fractional Recrystallization is superior to chromatography for scale. The 6-nitro isomer is typically less soluble in Ethanol/Water mixtures than the 7-nitro isomer.

    • Protocol: Dissolve crude mix in hot Ethanol. Add water dropwise until turbidity appears. Cool slowly. The first crop is usually enriched in the target.

Issue 3: Low Purity of Starting Material

Diagnosis: 4-nitro-1,2-phenylenediamine oxidizes (darkens) over time.[1]

  • Action: If the diamine is black/dark brown, recrystallize it from water with activated charcoal before use. Impure diamine promotes tar formation.

Validated Experimental Protocol

Objective: Synthesis of 2-Methyl-6-nitroquinoxaline with minimized isomer formation.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (10 mmol, 1.53 g)[1][2]

  • Methylglyoxal (40% aq. solution, 12 mmol, ~2.2 mL)

  • Ethanol (Absolute, 30 mL)

  • Sodium Bisulfite (Optional, see notes)[1][2]

Step-by-Step Workflow:

  • Dissolution (The "Clean Start"):

    • In a 100 mL round-bottom flask, dissolve 1.53 g of 4-nitro-1,2-phenylenediamine in 20 mL of warm Ethanol.

    • Checkpoint: Ensure the solution is clear orange/red. If dark/opaque, filter before proceeding.[2]

  • Controlled Addition (The "Yield Maker"):

    • Cool the amine solution to 0–5°C (Ice bath).

    • Dilute the Methylglyoxal (12 mmol) in 10 mL of Ethanol.

    • Add the Methylglyoxal solution dropwise over 30 minutes.

    • Why? Low temp and slow addition favor the kinetic product (regioselectivity) and prevent aldehyde polymerization.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to Reflux (80°C) for 2–3 hours to ensure complete cyclization (dehydration).

  • Workup & Isolation:

    • Cool the mixture to RT, then to 0°C.

    • The crude product often precipitates.[3] Filter and wash with cold ethanol.[4]

    • If no precipitate: Evaporate solvent to 50% volume and add cold water.

  • Purification (Isomer Removal):

    • Recrystallize from Ethanol/Water (4:1) .[2]

    • Dissolve in boiling ethanol, add hot water until just cloudy, cool slowly.

    • Target Appearance: Yellow to light-orange needles.

    • Melting Point Check: ~166–168°C (Pure 6-nitro isomer).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the nitration of 2-methylquinoxaline instead? A: Not Recommended. Nitration of the quinoxaline ring is difficult to control. It predominantly occurs at the 5-position (alpha to the nitrogen) or produces a complex mix of 5-, 6-, 7-, and 8-nitro isomers.[1] The condensation route (Hinsberg reaction) described above is far more selective for the 6-position.

Q2: Why is Sodium Bisulfite mentioned in some literature? A: Sodium bisulfite forms an adduct with methylglyoxal. This solid adduct is stable and can be purified. Using the Methylglyoxal-Bisulfite adduct instead of free methylglyoxal releases the aldehyde slowly in situ, which can reduce tar formation and improve yields, though it requires a longer reflux time.[1]

Q3: My product is brown/sticky. How do I fix it? A: This is oligomer contamination.

  • Dissolve in minimal Dichloromethane (DCM).

  • Pass through a short pad of Silica Gel (flash filtration). The tar stays on the silica; the quinoxaline elutes.

  • Evaporate and recrystallize.[4][5][6]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Quinoxaline Synthesis & Recrystallization techniques). [1][2]

  • Cheung, D. et al. "Regioselective synthesis of substituted quinoxalines." Heterocycles, 2008.[1][2] (Discussion on regiochemistry of diamine condensation).

  • BenchChem Technical Support. "Synthesis and Characterization of 2-Amino-6-nitroquinoxaline." (Contains precursor synthesis data).

  • PubChem Compound Summary. "2-Methyl-6-nitroquinoxaline." National Center for Biotechnology Information. [1][2]

Sources

Optimization

Overcoming solubility issues of nitroquinoxalines in NMR solvents

Welcome to the Advanced Spectroscopy Support Hub. Ticket ID: NQ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1] Executive Summary You are likely here because your nitroquinoxaline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy Support Hub. Ticket ID: NQ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are likely here because your nitroquinoxaline derivative is either refusing to dissolve in


, or it has dissolved but yielded an NMR spectrum with broad, useless humps instead of sharp multiplets.

The Root Cause: Nitroquinoxalines suffer from a "perfect storm" of solubility inhibitors.[1] The planar quinoxaline core drives strong


 stacking (aggregation), while the nitro group (

) increases polarity, making the molecule too polar for chloroform but often too lipophilic for water.[1]

This guide provides a tiered troubleshooting protocol to overcome these thermodynamic barriers.

Part 1: Rapid Diagnostics (FAQ)

Q1: My sample is "soluble" (clear solution), but the NMR peaks are extremely broad. Is my shim off? A: Unlikely. If your solvent peak (e.g., residual


) is sharp but your sample peaks are broad, you are observing supramolecular aggregation .[1] Nitroquinoxalines form transient stacks in solution.[1] The broadness arises because the molecules are exchanging between "monomer" and "aggregate" states on an intermediate NMR timescale.
  • Immediate Action: Do not increase concentration. Dilute the sample by 50% and re-run. If peaks sharpen, it is aggregation.

Q2: Why does


 fail even for lipophilic derivatives? 
A:  Chloroform is a non-polar, non-hydrogen-bonding solvent.[1] It cannot disrupt the strong dipole-dipole interactions introduced by the nitro group, nor can it intercalate effectively between the 

-stacks of the quinoxaline rings.

Q3: I used DMSO-d6, and now I have a massive water peak at 3.33 ppm masking my signals. A: Nitro groups are hygroscopic.[1] Your sample likely absorbed atmospheric water.[1]

  • Fix: Use a solvent suppression pulse sequence (like zgesgp on Bruker systems) to suppress the water signal, or add activated 3Å molecular sieves to the NMR tube 2 hours prior to acquisition.[1]

Part 2: Solvent Selection & Protocols
Tier 1: The Standard (DMSO-d6)

Dimethyl sulfoxide (DMSO) is the baseline solvent for nitroquinoxalines due to its high dielectric constant (


), which disrupts dipole interactions.[1]
  • Protocol: Dissolve 2–5 mg of sample in 0.6 mL DMSO-d6.

  • The Trap: If peaks remain broad, the viscosity of DMSO (2.0 cP) combined with aggregation is slowing molecular tumbling (

    
     relaxation).[1]
    
  • Next Step: Proceed to Protocol A (Variable Temperature).

Tier 2: The "Heat & Shake" (Variable Temperature NMR)

Theory: Heating increases thermal energy (


), overcoming the enthalpy of 

-stacking (

) and shifting the equilibrium toward the monomeric species.[1] It also reduces DMSO viscosity, sharpening lines.

Protocol A: High-Temperature Acquisition

  • Preparation: Use a high-quality NMR tube (ensure it is not chipped) to withstand thermal stress.[1]

  • Setup: Set the probe temperature to 353 K (80 °C) .

    • Warning: Do not exceed the boiling point of your solvent or the safety limit of your probe.

  • Equilibration: Allow the sample to sit at 80 °C inside the magnet for 10 minutes. This is critical for convection current stabilization.[1]

  • Shimming: Re-shim the Z1 and Z2 coils manually at temperature. Automated shimming often fails due to convection currents.[1]

  • Acquisition: Acquire the spectrum.

  • Result: You should see significant line sharpening and a slight downfield shift of amide protons (if present).[1]

Tier 3: The "Protonation Switch" (TFA-d Spike)

Theory: If heat fails, we must use chemistry.[1] Adding Trifluoroacetic acid-d (


, TFA-d) protonates the quinoxaline nitrogens (N1/N4).[1] This creates a cationic charge on the ring, inducing electrostatic repulsion  between molecules and instantly shattering aggregates.[1]

Protocol B: The TFA Titration

  • Baseline: Acquire a standard spectrum in

    
     or DMSO-d6 (even if broad).[1]
    
  • Addition: Add 1–2 drops (~20

    
    L) of TFA-d directly to the NMR tube. Shake vigorously.
    
  • Acquisition: Re-run the spectrum.

  • Analysis:

    • Pros: Peaks will sharpen dramatically.[1]

    • Cons: Chemical shifts will move downfield (deshielding due to positive charge).[1] Exchangeable protons (NH, OH) may disappear or merge into a broad peak >10 ppm due to rapid exchange with the acid.[1]

Part 3: Comparative Solubility Data
SolventSolubility RatingPeak SharpnessRecovery DifficultyBest For
CDCl3 PoorLow (Broad)Easy (Evap)Lipophilic side-chains only
Acetone-d6 ModerateModerateEasyCompounds sensitive to acid
DMSO-d6 High High (at 80°C)Difficult (High BP)General Screening
Pyridine-d5 HighHighModeratePlanar aromatics (intercalates)
TFA-d Very High Very High Easy (Corrosive)Recalcitrant aggregates
Part 4: Decision Logic (Visualized)

The following diagram illustrates the logical workflow for obtaining a clean spectrum for nitroquinoxalines.

Nitroquinoxaline_NMR_Workflow Start Start: Nitroquinoxaline Sample Solvent_CDCl3 Attempt CDCl3 Start->Solvent_CDCl3 Check_Solubility Is it Soluble? Solvent_CDCl3->Check_Solubility Broad_Peaks Peaks Broad/Undefined? Check_Solubility->Broad_Peaks Yes Try_DMSO Switch to DMSO-d6 Check_Solubility->Try_DMSO No (Precipitate) Broad_Peaks->Try_DMSO Yes (Aggregation) Success Success: Acquire Data Broad_Peaks->Success No (Sharp) Check_DMSO Peaks Sharp? Try_DMSO->Check_DMSO Protocol_A Protocol A: Heat to 80°C (Break Aggregates) Check_DMSO->Protocol_A No (Still Broad) Check_DMSO->Success Yes Check_Heat Resolved? Protocol_A->Check_Heat Protocol_B Protocol B: Add TFA-d (Protonation/Repulsion) Check_Heat->Protocol_B No Check_Heat->Success Yes Protocol_B->Success Failure Consult Specialist (Solid State NMR)

Figure 1: Decision tree for optimizing NMR acquisition of nitroquinoxaline derivatives. Blue nodes indicate solvent choices; Red nodes indicate physical/chemical intervention.[1]

References
  • BioChromato. (2018).[1] NMR Solvent Selection – that also allows sample recovery.[1][2] Retrieved from

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] Retrieved from

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier.[1] (Standard authoritative text on dynamic NMR and aggregation).

  • University of Ottawa. (n.d.).[1] NMR Sample Preparation and Solvent Selection.[1][2][3][4][5] Retrieved from [1]

  • ResearchGate Community. (2014).[1] Discussions on Solvent Selection for Polyaza Heterocycles. Retrieved from

Sources

Troubleshooting

Technical Support Center: Quinoxaline Isomer Purification &amp; Regiocontrol

Welcome to the Technical Support Center for Quinoxaline Synthesis. The condensation of unsymmetrical 1,2-phenylenediamines with 1,2-dicarbonyl compounds frequently results in a mixture of closely related regioisomers (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. The condensation of unsymmetrical 1,2-phenylenediamines with 1,2-dicarbonyl compounds frequently results in a mixture of closely related regioisomers (e.g., 6-substituted vs. 7-substituted quinoxalines). Because these isomers possess identical molecular weights, nearly identical pKa values, and highly similar dipole moments, their downstream separation is notoriously difficult[1].

This guide provides field-proven troubleshooting strategies, quantitative comparisons of purification techniques, and self-validating protocols to help researchers isolate pure quinoxaline derivatives or prevent isomer formation entirely.

Quantitative Comparison of Purification Strategies

Before selecting a purification route, it is critical to evaluate the scale of your reaction and the physicochemical differences between your specific isomers. The table below summarizes the causality and efficacy of common techniques.

Separation TechniqueMechanism of ActionIdeal Use CaseLimitations / Troubleshooting
Normal Phase Silica Adsorption based on bulk polarity.Isomers with distinct functional groups (

).
Frequent co-elution; standard silica cannot differentiate subtle electron density shifts[2].
RP-HPLC (Phenyl-Hexyl) Hydrophobic and

interactions.
Analytical to semi-prep scale (< 500 mg); structurally rigid isomers.Low throughput; requires extensive mobile phase optimization (pH, ion-pairing)[3].
Fractional Crystallization Differential solubility and crystal lattice packing.Large scale (> 1 g); isomers with distinct melting points.Highly empirical; requires exhaustive solvent screening; risk of co-crystallization[2].
Continuous Flow Scavenging Chemical affinity (solid-supported reagents).In-line removal of unreacted starting materials.Cleans crude mixtures but does not separate formed regioisomers[4].

Troubleshooting Workflows & FAQs

FAQ 1: My regioisomers co-elute on a standard C18 reverse-phase column. How can I achieve baseline resolution?

The Causality: Standard C18 stationary phases separate compounds primarily based on hydrophobicity. Because quinoxaline regioisomers have the same lipophilic surface area, C18 columns often fail to resolve them.

The Solution: Switch to a Phenyl-Hexyl or polar-embedded stationary phase. The phenyl ring in the stationary phase engages in


 interactions with the aromatic rings of the quinoxaline[3]. Because the position of the substituent (e.g., a methyl or halogen group at the 6- vs. 7-position) subtly alters the electron density of the quinoxaline core, 

stacking interactions will differ slightly between the two isomers, allowing for separation.

Protocol: RP-HPLC Optimization for Quinoxaline Isomers

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 5 µm, 250 x 4.6 mm for analytical scale).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid ensures the basic nitrogen atoms of the quinoxaline remain protonated, preventing peak tailing[3].

  • Gradient Elution: Run a shallow gradient. Start at 10% B and ramp to 40% B over 30 minutes. A shallow gradient maximizes the time the analytes spend interacting with the

    
    -electrons of the stationary phase.
    
  • System Validation: Monitor at 254 nm and 280 nm. Collect fractions and immediately analyze via

    
    H-NMR. Look for the characteristic shift in the aromatic protons (typically between 7.5–8.5 ppm) to confirm the identity of the isolated regioisomer.
    

Workflow Start Crude Quinoxaline Isomer Mixture TLC Analytical HPLC / TLC Start->TLC Dec1 ΔRf > 0.1? TLC->Dec1 NP Normal Phase Silica Dec1->NP Yes Dec2 Scale > 1g? Dec1->Dec2 No Cryst Fractional Crystallization Dec2->Cryst Yes RP Prep RP-HPLC (Phenyl-Hexyl) Dec2->RP No Upstream Regioselective Synthesis Cryst->Upstream Fails RP->Upstream Co-elution

Decision tree for isolating quinoxaline regioisomers.

FAQ 2: I am scaling up my synthesis to >5 grams. Preparative HPLC is too expensive. What are my options?

The Causality: At multi-gram scales, chromatography becomes solvent-prohibitive. Fractional crystallization exploits the fact that constitutional isomers often pack differently into crystal lattices, leading to divergent solubilities in specific solvent mixtures[2].

The Solution: Perform a systematic solvent screen for fractional crystallization, preceded by an in-line chemical scavenging step to remove tarry byproducts that inhibit crystallization[4].

Protocol: Scavenger-Assisted Fractional Crystallization

  • Crude Cleanup: Dissolve the crude mixture in dichloromethane (DCM). Pass the solution through a short plug of polymer-supported (PS) scavengers (e.g., PS-TsCl to remove unreacted diamines and PS-TsNHNH

    
     to remove unreacted dicarbonyls). Evaporate the DCM to yield a clean, solid isomer mixture.
    
  • Solvent Screening: Place 50 mg of the clean mixture into several vials. Add 0.5 mL of different boiling solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Hexane/EtOAc mixtures).

  • Dissolution & Cooling: Heat the vials until the solid completely dissolves. Allow them to cool slowly to room temperature, then transfer to an ice bath.

  • Validation: Isolate the crystals from the vial that shows the best yield. Analyze the mother liquor and the crystals via HPLC. If the crystals are enriched in Isomer A and the mother liquor in Isomer B, scale up this specific solvent system.

FAQ 3: Downstream separation is completely failing. How can I prevent the isomers from forming in the first place?

The Causality: In an uncatalyzed or standard acid-catalyzed Beirut reaction, the two amino groups of an unsymmetrical 1,2-diamine have similar nucleophilicities. They attack the two carbonyl carbons of the 1,2-dicarbonyl compound indiscriminately, leading to a thermodynamic mixture of isomers[1].

The Solution: Shift from thermodynamic control to kinetic control by employing regioselective catalysts. Recent advancements utilize hypervalent iodine reagents or dual-protein cascades to direct the annulation pathway[5][6].

Mechanism Reagents 1,2-Diamine + 1,2-Dicarbonyl Int Di-imine Intermediate Reagents->Int IsoA Isomer A (e.g., 6-substituted) Int->IsoA Kinetic Catalyst (e.g., PIFA) IsoB Isomer B (e.g., 7-substituted) Int->IsoB Thermodynamic (Uncatalyzed)

Mechanistic divergence of quinoxaline regioisomers.

Protocol: Regioselective Synthesis via Hypervalent Iodine Note: This protocol adapts the methodology for highly regioselective annulation using[bis(trifluoroacetoxy)iodo]benzene (PIFA)[5][7].

  • Preparation: In a dry flask under an argon atmosphere, dissolve the

    
    -iminoethanone (or appropriate dicarbonyl equivalent) (1.0 mmol) and the unsymmetrical o-phenylenediamine (1.1 mmol) in anhydrous solvent (e.g., DCM or TFE).
    
  • Catalyst Addition: Add PIFA (10-20 mol%) to the reaction mixture at 0 °C. The hypervalent iodine lowers the activation energy of the condensation by coordinating with the carbonyl groups, directing the nucleophilic attack of the most sterically accessible/electron-rich amine to a specific carbonyl[7].

  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature. Monitor via TLC until the starting materials are consumed.

  • Workup & Validation: Quench with saturated aqueous NaHCO

    
    . Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Analyze the crude via
    
    
    H-NMR; regioselectivities of up to 1:0 can be achieved using this method, entirely bypassing the need for complex downstream isomer separation[5].

References

  • Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents PubMed / NIH[Link]

  • Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents | The Journal of Organic Chemistry ACS Publications[Link]

  • A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines | Organic Letters ACS Publications[Link]

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor | Organic Letters ACS Publications[Link]

  • Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor Durham University / Baxendale Group[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Benzofused Heterocycles (6-Nitro vs. 7-Nitro Isomers)

Welcome to the Technical Support Center for advanced organic synthesis. Achieving precise regioselectivity during the electrophilic aromatic nitration of benzofused heterocycles—such as tetrahydroquinolines (THQ), benzod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Achieving precise regioselectivity during the electrophilic aromatic nitration of benzofused heterocycles—such as tetrahydroquinolines (THQ), benzodioxins, and quinoxalines—is a notorious challenge in drug development.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you control the delicate electronic and steric factors that dictate 6-nitro versus 7-nitro isomer formation.

The Mechanistic Root of Regioselectivity: Causality & Control

To troubleshoot regioselectivity, one must first understand the causality behind electrophilic aromatic substitution (EAS) in heteroatomic systems. The orientation of nitration is governed by a competition between steric hindrance and the electronic directing effects of the heteroatom.

The Protonation Trap in Amine Heterocycles

When nitrating basic heterocycles like 1,2,3,4-tetrahydroquinoline (THQ) in standard mixed acid (HNO₃/H₂SO₄), the secondary amine is immediately protonated. The resulting ammonium group (-NH₂⁺-) is strongly electron-withdrawing. This deactivates the aromatic ring and acts as a meta-director[1]. Relative to the nitrogen atom, the meta position corresponds to the 7-position of the THQ ring system, leading predominantly to the 7-nitro isomer[1].

To reverse this and achieve 6-nitration, the amine must be protected (e.g., via N-trifluoroacetylation). The protecting group delocalizes the nitrogen lone pair, preventing protonation in strong acid while maintaining a neutral, para-directing effect that selectively drives nitration to the 6-position[1].

Steric Dominance in Ether/Amide Heterocycles

In systems lacking a basic amine, such as 1,4-benzodioxin or quinoxalin-2(1H)-one, regioselectivity is dictated by sterics and tautomerization. For 1,4-benzodioxin, the ether-like oxygens are ortho/para-directing. The 6-nitro (para) isomer is favored over the 7-nitro (ortho) isomer simply due to reduced steric hindrance at the 6-position[2]. In quinoxalines, strong acid protonates the quinoxalin-2(1H)-one tautomer, directing nitration cleanly to the 6-position[3].

MechanisticPathway Start Unprotected Amine (e.g., THQ) Acid1 Strong Acid (HNO3 / H2SO4) Start->Acid1 Protect N-Protected Amine (e.g., N-TFA-THQ) Acid2 Strong Acid (HNO3 / H2SO4) Protect->Acid2 State1 Protonated (-NH2+-) Meta-Directing Acid1->State1 State2 Neutral (-NR-) Para-Directing Acid2->State2 Prod1 7-Nitro Isomer (Major Product) State1->Prod1 Electronic Deactivation Prod2 6-Nitro Isomer (Major Product) State2->Prod2 Steric/Electronic Preference

Caption: Mechanistic divergence in nitration based on amine protonation state.

Troubleshooting FAQs

Q1: I am trying to synthesize 6-nitro-1,2,3,4-tetrahydroquinoline, but my product is almost entirely the 7-nitro isomer. What went wrong? A1: You likely performed a direct nitration on the unprotected free amine. In acidic conditions, the amine protonates, shifting its directing effect from para (6-position) to meta (7-position)[1]. Solution: Apply an N-protecting group (such as Trifluoroacetyl or Acetyl) prior to nitration. This keeps the nitrogen neutral, restoring its para-directing capability and yielding the 6-nitro isomer[1].

Q2: During the nitration of 1,4-benzodioxin, I am getting a complex mixture of 6-nitro, 7-nitro, and dinitro byproducts. How do I improve 6-nitro selectivity? A2: Over-nitration and poor regioselectivity in ether-based heterocycles are classic signs of poor thermal control. Nitration is highly exothermic. Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C. Add the nitrating mixture dropwise over 1-2 hours. The 6-nitro isomer is naturally favored due to steric hindrance at the 7-position, but elevated temperatures will override this barrier and lead to 6,7-dinitro-1,4-benzodioxane.

Q3: How can I definitively differentiate between the 6-nitro and 7-nitro isomers without X-ray crystallography? A3: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for this self-validation. The substitution pattern of the nitro group alters the coupling constants (


) of the remaining aromatic protons.
  • 6-Nitro Isomer: Exhibits a characteristic ortho coupling (

    
     Hz) and a distinct meta coupling (
    
    
    
    Hz) due to the protons at the 5, 7, and 8 positions.
  • 7-Nitro Isomer: Presents a different splitting pattern, often showing two singlets or altered ortho couplings depending on the specific heterocycle, as the protons are now at the 5, 6, and 8 positions[1].

TroubleshootingLogic Issue Issue: Low 6-Nitro Yield or High 7-Nitro Ratio Check1 Is the heteroatom protonated in acid? Issue->Check1 Check2 Is the reaction temperature > 5°C? Issue->Check2 Fix1 Apply N-Protecting Group (e.g., Acetyl, TFA) Check1->Fix1 Yes Fix2 Maintain 0-5°C & Dropwise Addition Check2->Fix2 Yes Verify Verify by 1H NMR (Coupling Constants) Fix1->Verify Fix2->Verify

Caption: Troubleshooting workflow for resolving regioselectivity and over-nitration.

Quantitative Isomer Data

The following table summarizes how substrate state and reaction conditions dictate the major isomer formed across common pharmaceutical intermediates.

Substrate SystemProtecting GroupNitrating ConditionsTemp (°C)Major IsomerTypical YieldDirecting Causality
Tetrahydroquinoline None (Free -NH)HNO₃ / H₂SO₄0 to 57-Nitro 71 - 82%Protonated (-NH₂⁺-) meta-directing[1]
Tetrahydroquinoline N-TrifluoroacetylHNO₃ / H₂SO₄-25 to 06-Nitro > 90%Neutral (-NR-) para-directing[1]
1,4-Benzodioxin N/A (Ether Oxygen)HNO₃ / H₂SO₄0 to 56-Nitro ~ 85%Steric hindrance at 7-position[2]
Quinoxalin-2-ol NoneHNO₃ / H₂SO₄0 to 256-Nitro 58 - 62%Tautomer protonation at 6-position[3]

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

This protocol utilizes a self-validating protection-nitration-deprotection sequence to bypass the protonation trap.

Step 1: N-Protection (Trifluoroacetylation)

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 15 minutes to control the exothermic acylation.

  • Stir for 2 hours at room temperature.

  • Validation Checkpoint: Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and run TLC (Hexane/EtOAc 4:1). The starting material should be completely consumed.

  • Work up the bulk reaction with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield N-trifluoroacetyl-THQ.

Step 2: Regioselective Nitration

  • Dissolve the N-trifluoroacetyl-THQ in concentrated H₂SO₄ and cool to between -25 °C and 0 °C using a dry ice/brine bath.

  • In a separate flask, carefully prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄.

  • Add the nitrating mixture dropwise to the substrate solution. Critical: Maintain the internal temperature below 0 °C to prevent oxidative degradation and dinitration.

  • Stir for 30 minutes.

  • Pour the reaction mixture over vigorously stirred crushed ice to precipitate the product. Filter the solid and wash thoroughly with cold water.

Step 3: Deprotection & Verification

  • Dissolve the crude 6-nitro-N-trifluoroacetyl-THQ in methanol.

  • Add K₂CO₃ (2.0 eq) and stir at room temperature until deprotection is complete (monitor by TLC).

  • Concentrate the mixture, extract with EtOAc, and recrystallize from ethanol.

  • Validation Checkpoint: Confirm the 6-nitro regioselectivity via ¹H NMR. Look for the defining ortho coupling (

    
     Hz) and meta coupling (
    
    
    
    Hz) in the aromatic region.
Protocol B: Low-Temperature Nitration of 1,4-Benzodioxin (6-Nitro Isomer)
  • Dissolve 1,4-benzodioxin in a non-reactive solvent or directly in concentrated H₂SO₄, cooling the system strictly to 0 °C to 5 °C.

  • Slowly add the pre-cooled HNO₃/H₂SO₄ nitrating mixture dropwise via an addition funnel over 1-2 hours[2].

  • Stir for an additional 2-3 hours at 0-5 °C.

  • Validation Checkpoint: If the temperature spikes above 10 °C, immediately expect the formation of the 6,7-dinitro-1,4-benzodioxane byproduct. Quench the reaction over ice, neutralize with saturated sodium bicarbonate to remove acidic impurities, and recrystallize the crude solid from ethanol to isolate the pure 6-nitro isomer.

References

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-Methyl-6-nitroquinoxaline

Topic: Recrystallization solvent systems for 2-Methyl-6-nitroquinoxaline Content type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvent systems for 2-Methyl-6-nitroquinoxaline Content type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methyl-6-nitroquinoxaline (CAS: 2942-02-1) is a critical intermediate in the synthesis of bioactive quinoxaline derivatives. A primary challenge in its preparation via the condensation of 4-nitro-1,2-phenylenediamine with methylglyoxal is the formation of the regioisomer 2-methyl-7-nitroquinoxaline .

This guide addresses the specific solubility profiles required to separate these isomers and purify the 6-nitro target. It prioritizes thermodynamic control during crystallization to prevent "oiling out" and ensure regioisomeric enrichment.

Part 1: Critical Solvent Systems

Q1: What is the primary solvent system for recrystallizing 2-Methyl-6-nitroquinoxaline?

A1: The most robust system for routine purification is Ethanol (95%) or Methanol . For higher purity requirements (removal of the 7-nitro isomer), a binary system of Ethyl Acetate / Hexane or Ethanol / Water is recommended.

Solvent SystemRoleUsage Ratio (v/v)Application
Ethanol (95%) PrimaryN/ARoutine purification; removal of polar oligomers.
Methanol PrimaryN/AAlternative to ethanol; often yields sharper crystals but lower recovery.
Ethyl Acetate / Hexane Binary1:3 to 1:5Regioisomer Separation. The 6-nitro isomer typically crystallizes while the 7-nitro isomer remains enriched in the supernatant.
Ethanol / Water Binary4:1Maximizing yield (antisolvent method) when isomer purity is already established.
Q2: How do I separate the 6-nitro isomer from the 7-nitro isomer?

A2: Regioisomer separation is the most difficult aspect of this workflow. The 6-nitro isomer is generally less soluble in non-polar environments than the 7-nitro isomer due to packing efficiency.

  • Protocol: Dissolve the crude mixture in minimal boiling Ethyl Acetate. Slowly add hot Hexane until turbidity persists. Allow to cool very slowly to room temperature. The 6-nitro isomer preferentially crystallizes.

  • Validation: You must monitor this separation via HPLC or H-NMR, as melting points between the two isomers are close (approx. 165–170 °C range) and can be depressed by mixtures.

Part 2: Troubleshooting & FAQs

Q3: My product is "oiling out" instead of crystallizing. How do I fix this?

A3: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point drops below the solvent's boiling point in the presence of impurities, or when supersaturation is too high.

Corrective Actions:

  • The "Seeding" Technique: Retain a small amount of crude solid. Redissolve the oiled material by heating. When the solution cools slightly (is still clear but supersaturated), add the seed crystal. This provides a nucleation surface.

  • Change Solvent: Switch to a higher boiling solvent (e.g., n-Propanol) or reduce the amount of antisolvent (Water/Hexane).

  • Slower Cooling: Insulate the flask with aluminum foil or a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q4: The crystals are dark orange/brown. Is this normal?

A4: Pure 2-Methyl-6-nitroquinoxaline should be a light yellow to pale orange solid. Dark coloration indicates oxidation products or residual diamine starting material.

  • Solution: Perform a "hot filtration" step with Activated Charcoal .[1]

    • Dissolve crude in boiling Ethanol.

    • Add 1-2% w/w Activated Charcoal.

    • Stir at reflux for 5-10 minutes.

    • Filter hot through a Celite pad or fluted filter paper.

    • Proceed with crystallization.[1][2][3][4][5]

Part 3: Step-by-Step Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for removing non-isomeric impurities and starting materials.

  • Preparation: Place 1.0 g of crude 2-Methyl-6-nitroquinoxaline in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Ethanol (95%). Heat to boiling on a hot plate/block (approx. 80 °C).

  • Saturation: If solid remains, add hot Ethanol in 0.5 mL increments until fully dissolved. Do not over-dilute.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

  • Maximizing Yield: Once crystals form, place the flask in an ice bath (0-4 °C) for 30 minutes.

  • Filtration: Filter via vacuum (Buchner funnel).[2] Wash the cake with 2 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40-50 °C for 4 hours.

Protocol B: Isomer Enrichment (Ethyl Acetate/Hexane)

Best for enriching the 6-nitro isomer from a mixture.

  • Dissolution: Dissolve crude mixture in minimal boiling Ethyl Acetate.

  • Precipitation: Add hot Hexane dropwise until a faint cloudiness persists.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Crystallization: Wrap flask in foil (slow cooling) and let stand overnight.

  • Analysis: Filter and analyze crystals vs. mother liquor by HPLC.

Part 4: Process Logic & Visualization[6]

The following diagram illustrates the decision matrix for solvent selection based on the specific impurity profile of your crude material.

RecrystallizationLogic Start Crude 2-Methyl-6-nitroquinoxaline CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity IsomerIssue Isomer Mixture? (6-nitro vs 7-nitro) CheckPurity->IsomerIssue ColorIssue Dark Color / Tarry? IsomerIssue->ColorIssue No (Mainly pure) FractRecrys Protocol B: EtOAc/Hexane Fractionation IsomerIssue->FractRecrys Yes (>10% 7-nitro) StdRecrys Protocol A: Ethanol (95%) Recrystallization ColorIssue->StdRecrys No Charcoal Hot Filtration w/ Activated Charcoal ColorIssue->Charcoal Yes Charcoal->StdRecrys FractRecrys->CheckPurity Re-analyze Column Fallback: Flash Chromatography (SiO2, Hex/EtOAc) FractRecrys->Column Separation Fails

Figure 1: Decision matrix for purification strategy. Select Protocol A for general cleanup and Protocol B for isomer separation.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Methyl-6-nitroaniline (Structural Analog) Solubility Data. Retrieved from [Link]

  • Iwuala, B. N., et al. (2018).[6][7] Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research. Retrieved from [Link][6]

  • University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Practice. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Resolving Nitro and Methyl FTIR Peaks in Quinoxaline Derivatives (ATR vs. Transmission KBr)

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing substituted heterocyclic compounds. Quinoxalines are privileged scaffolds in drug discovery, with their pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing substituted heterocyclic compounds. Quinoxalines are privileged scaffolds in drug discovery, with their pharmacological profiles—ranging from antimicrobial to antineoplastic activities—heavily dictated by functional group substitutions. The introduction of electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) groups fundamentally alters the molecule's electronic distribution.

Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for verifying these substitutions. However, researchers constantly debate the optimal sampling technique: Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) . This guide objectively compares both methodologies, explaining the causality behind spectral behaviors and providing self-validating protocols to ensure absolute data integrity.

The Physics of the Peaks: Nitro vs. Methyl in Quinoxalines

Before comparing instrument accessories, we must understand the quantum mechanical vibrations of our target functional groups.

  • The Nitro Group (-NO₂): The highly electronegative oxygen atoms create a massive dipole moment. This results in two intensely strong absorption bands: the asymmetric stretch and the symmetric stretch. According to structural analyses of quinoxaline derivatives 1, the asymmetric stretch typically manifests between 1510–1550 cm⁻¹, while the symmetric stretch appears at 1330–1390 cm⁻¹.

  • The Methyl Group (-CH₃): Methyl groups exhibit higher-frequency C-H stretching vibrations (asymmetric ~2960 cm⁻¹, symmetric ~2870 cm⁻¹) and lower-frequency bending vibrations.

  • The Quinoxaline Core: The heterocyclic ring itself presents a sharp C=N stretching band around 1570–1600 cm⁻¹.

Crucial Analytical Insight: The symmetric stretching of the nitro group (~1350 cm⁻¹) frequently overlaps with the symmetric bending "umbrella mode" of the methyl group (~1375 cm⁻¹). To definitively validate the presence of both groups, an analyst must never rely on the 1350 cm⁻¹ region alone; validation must be cross-referenced with the isolated asymmetric nitro stretch (~1520 cm⁻¹) and the high-wavenumber C-H stretch (~2950 cm⁻¹).

Table 1: Characteristic FTIR Peaks of Substituted Quinoxalines
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Quinoxaline Ring C=N Stretch1570 – 1600Confirms the stability of the heterocyclic core.
Nitro (-NO₂) Asymmetric Stretch1510 – 1550Primary, isolated indicator of nitro substitution.
Nitro (-NO₂) Symmetric Stretch1330 – 1390Validates asymmetric peak; highly intense but prone to overlap.
Methyl (-CH₃) C-H Asym/Sym Stretch2970 – 2850Differentiates aliphatic methyls from aromatic C-H (>3000 cm⁻¹).
Methyl (-CH₃) C-H Bending1460 & 1375Confirms methyl presence; 1375 cm⁻¹ is the umbrella mode.

ATR-FTIR vs. Transmission (KBr): A Comparative Analysis

Choosing between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the resulting spectrum due to the physics of light interaction 2.

  • ATR-FTIR (The High-Throughput Method): ATR relies on an evanescent wave penetrating the sample. Causality of Peak Shifts: The depth of penetration is directly proportional to the wavelength. Therefore, low-wavenumber peaks (like the symmetric nitro stretch at ~1350 cm⁻¹) will appear artificially more intense compared to high-wavenumber peaks (like the methyl C-H stretch at ~2950 cm⁻¹). Advanced software correction is mandatory for library matching.

  • Transmission KBr (The Gold Standard): Potassium bromide is perfectly transparent to mid-IR radiation 3. It strictly follows the Beer-Lambert law, providing linear peak intensities. However, KBr is highly hygroscopic. Causality of Interference: Absorbed moisture creates a bending water band near 1640 cm⁻¹, which can dangerously broaden and obscure the critical C=N quinoxaline stretch (~1580 cm⁻¹).

Table 2: Performance Comparison for Quinoxaline Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, pressing 1:100 ratio)
Spectral Resolution Good (Subject to optical contact)Excellent (Gold standard for libraries)
Relative Peak Intensity Distorted (Enhanced at low wavenumbers)Linear (Follows Beer-Lambert law strictly)
Moisture Interference MinimalHigh (Hygroscopic KBr absorbs water)
Best For Rapid screening, routine QA/QCDetailed structural elucidation, publication

Standardized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Below are the optimized workflows for both techniques.

Protocol A: Transmission FTIR (KBr Pellet)
  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.

  • Milling (Causality): Weigh 1 mg of the quinoxaline derivative and 100 mg of KBr (1:100 ratio). Why 1:100? Too much sample causes complete absorption (saturation) of the IR beam, leading to flat-topped peaks. Too little results in a poor signal-to-noise ratio. Grind in an agate mortar until the mixture is a fine, homogenous powder to prevent light scattering.

  • Pressing (Causality): Transfer to a 13 mm die. Apply a vacuum for 2 minutes, then press at 10 tons for 1 minute. Why vacuum? Trapped air and moisture create opaque domains in the pellet, scattering the IR beam and causing a sloping baseline.

  • Self-Validation Check: Run a blank KBr pellet first. If the 3400 cm⁻¹ band (water) exceeds 0.05 absorbance units, the KBr is too wet and must be re-dried.

  • Scanning: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Protocol B: ATR-FTIR
  • Preparation: Clean the diamond ATR crystal with isopropanol and a non-abrasive wipe.

  • Self-Validation Check: Perform a background scan on the clean, dry crystal. The baseline must be perfectly flat. This ensures no "ghost peaks" from previous samples contaminate your quinoxaline data 4.

  • Application (Causality): Place ~2-5 mg of the solid quinoxaline powder directly onto the crystal. Apply pressure using the anvil. Why apply specific pressure? The evanescent wave penetrates only 0.5 to 2 µm. Poor contact leaves air gaps (refractive index = 1.0), disrupting total internal reflection and drastically reducing peak intensity.

  • Scanning: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply the software's "ATR Correction" algorithm to normalize peak intensities for accurate comparison against transmission libraries.

Experimental Workflow Visualization

G cluster_ATR ATR-FTIR Workflow cluster_KBr Transmission (KBr) Workflow Sample Quinoxaline Derivative (Solid Powder) ATR_Prep Direct Application on Diamond Crystal Sample->ATR_Prep KBr_Prep Grind Sample with Dry KBr (1:100 ratio) Sample->KBr_Prep ATR_Press Apply Optimal Anvil Pressure ATR_Prep->ATR_Press ATR_Scan Scan (4000-400 cm⁻¹) & ATR Correction ATR_Press->ATR_Scan Analysis Spectral Overlay & Peak Resolution Analysis ATR_Scan->Analysis KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Prep->KBr_Press KBr_Scan Scan (4000-400 cm⁻¹) Transmission Mode KBr_Press->KBr_Scan KBr_Scan->Analysis Validation Nitro & Methyl Peak Validation Analysis->Validation

Comparative experimental workflow for FTIR analysis of quinoxalines using ATR vs. KBr methods.

Conclusion & Best Practices

When characterizing nitro and methyl-substituted quinoxalines 5, neither technique is universally superior; they are complementary. Use ATR-FTIR for rapid, in-process reaction monitoring during synthesis, where speed is prioritized over perfect linearity. Transition to Transmission KBr for final structural elucidation, publication-quality spectra, and rigorous library matching, ensuring your KBr is impeccably dry to prevent the 1640 cm⁻¹ water band from masking your critical quinoxaline and nitro peaks.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science.
  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Prepar
  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets.
  • Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones.

Sources

Comparative

Mass spectrometry fragmentation patterns of nitroquinoxaline derivatives

Mass Spectrometry Fragmentation Patterns of Nitroquinoxaline Derivatives: An In-Depth Technical Guide Introduction Nitroquinoxaline derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent anti...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Nitroquinoxaline Derivatives: An In-Depth Technical Guide

Introduction

Nitroquinoxaline derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer activities. Their structural elucidation is pivotal for drug development, yet it presents unique analytical challenges due to the lability of the nitro group and the stability of the diazanaphthalene core.

This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behaviors of nitroquinoxalines. Unlike standard spectral libraries that offer static images, this document deconstructs the mechanistic causality behind ion formation, empowering researchers to interpret complex spectra of novel derivatives with confidence.

Ionization Techniques: Comparative Utility

The choice of ionization method dictates the spectral landscape. For nitroquinoxalines, the dichotomy between Electron Ionization (EI) and Electrospray Ionization (ESI) is profound.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Ion Radical Cation (

)
Protonated Molecule (

) or Adducts (

)
Fragmentation Extensive; structural fingerprintingMinimal; requires MS/MS (CID) for structural data
Nitro Group Behavior High propensity for

and

loss
Stable; loss observed primarily in MS/MS
Application Structural elucidation of small, volatile derivativesPK/PD studies, polar metabolites, thermally labile analogs

Expert Insight: For initial structural confirmation of synthetic intermediates, EI is superior because the nitro group’s fragmentation pattern provides a diagnostic "fingerprint." ESI is reserved for biological matrices where sensitivity and softness are paramount.

Mechanistic Fragmentation Pathways

The fragmentation of nitroquinoxalines under EI conditions is governed by two competing pathways: direct cleavage and nitro-nitrite rearrangement.

Primary Pathway: The Nitro-Nitrite Rearrangement

Unlike simple cleavage, the nitro group often undergoes a high-energy isomerization to a nitrite ester (


) prior to fragmentation. This is the most diagnostic feature of nitroaromatic MS.
  • Isomerization: The nitro group (

    
    ) rearranges to a nitrite (
    
    
    
    ).
  • Loss of Nitric Oxide (

    
    ):  The 
    
    
    
    bond cleaves, expelling a neutral nitric oxide radical (30 Da).
  • Formation of Phenoxy-type Ion: This yields a characteristic

    
     ion, often followed by the expulsion of Carbon Monoxide (
    
    
    
    , 28 Da).
Secondary Pathway: Direct Nitro Loss

A competing pathway involves the direct homolytic cleavage of the


 bond, expelling the entire nitro group as a radical (

, 46 Da), resulting in an

cation.
Quinoxaline Core Fragmentation

Following the loss of the nitro group, the stable quinoxaline core degrades via the stepwise loss of Hydrogen Cyanide (


, 27 Da) or Acetonitrile (

, 41 Da) if methyl-substituted.

Case Study: 6-Nitroquinoxaline Derivatives

Using 3-Methyl-6-nitroquinoxalin-2(1H)-one as a representative model, we observe a distinct fragmentation cascade.[1]

Characteristic Ions Table:

m/z (approx)Ion IdentityMechanism of FormationRelative Abundance
205

Molecular Ion (Radical Cation)Moderate
175

Nitro-Nitrite Rearrangement followed by loss of

(30 Da)
High
159

Direct cleavage of

bond (46 Da)
Moderate
147

Loss of Carbon Monoxide from the

ion
High
132

Loss of HCN from the

ion
Low
Visualization of Fragmentation Pathways

The following diagram maps the competing decay channels for a generic 6-nitroquinoxaline derivative.

FragmentationPathway M Molecular Ion (M+) m/z 205 Rearrange Nitro-Nitrite Rearrangement M->Rearrange Isomerization M_NO2 [M - NO2]+ m/z 159 (Quinoxaline core) M->M_NO2 - NO2 (46 Da) Direct Cleavage M_NO [M - NO]+ m/z 175 (Phenoxy-type ion) Rearrange->M_NO - NO (30 Da) M_NO_CO [M - NO - CO]+ m/z 147 M_NO->M_NO_CO - CO (28 Da) Ring Contraction M_NO2_HCN [M - NO2 - HCN]+ m/z 132 M_NO2->M_NO2_HCN - HCN (27 Da) Ring Cleavage

Figure 1: Competing fragmentation pathways for 3-Methyl-6-nitroquinoxalin-2(1H)-one. The yellow diamond represents the critical mechanistic branch point.

Differentiation of Isomers (5-Nitro vs. 6-Nitro)

Distinguishing between positional isomers (e.g., 5-nitroquinoxaline vs. 6-nitroquinoxaline) requires careful scrutiny of ion abundances.

  • Ortho/Peri Effects: In 5-nitroquinoxaline, the nitro group is in a peri position relative to the ring nitrogen (N1). This proximity can facilitate specific "ortho-like" interactions or hydrogen transfers that are geometrically impossible for the 6-nitro isomer.

  • Diagnostic Ratio: The ratio of the

    
     peak to the 
    
    
    
    peak often differs. The 5-nitro isomer, capable of interaction with the peri-nitrogen or substituents at C4, may stabilize the
    
    
    intermediate more effectively than the 6-nitro isomer.

Protocol for Isomer Differentiation:

  • Run both isomers under identical EI conditions (70 eV).

  • Calculate the ratio

    
    .
    
  • The isomer with the higher

    
     value often possesses a substituent (or ring nitrogen) spatially adjacent to the nitro group, facilitating the oxygen transfer required for the nitrite rearrangement.
    

Experimental Protocols

To ensure reproducibility and valid spectral data, the following workflow is recommended.

Sample Preparation & GC-MS Workflow

Reagents:

  • Solvent: HPLC-grade Methanol or Dichloromethane (DCM).

  • Concentration: 10 µg/mL (trace analysis) to 1 mg/mL (structural ID).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 mg of the nitroquinoxaline derivative in 1 mL of DCM. Sonicate for 5 minutes to ensure complete solubility.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection: Inject 1 µL into the GC inlet in split mode (10:1 or 50:1 depending on concentration).

  • Separation:

    • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Temperature Program: Hold at 100°C for 2 min, ramp 15°C/min to 280°C, hold 5 min.

  • MS Detection:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).[1][2]

    • Scan Range: m/z 40–500.[1]

Workflow Visualization

ExperimentalWorkflow Sample Solid Sample (1 mg) Dissolve Dissolution (DCM, 1 mL) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter GC GC Separation (DB-5ms Column) Filter->GC 1 µL Injection EI EI Source (70 eV) GC->EI Quad Mass Analyzer (Quadrupole) EI->Quad Spectrum Data Analysis (Identify M-30, M-46) Quad->Spectrum

Figure 2: Standardized workflow for the GC-MS analysis of nitroquinoxaline derivatives.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[3][4] 2-Methyl-6-nitroquinoline Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • HighChem LLC. (2016).[5] 6-Nitro-2,3-diphenylquinoxaline Mass Spectral Data. mzCloud. Available at: [Link]

  • Khrapkovskii, G. M., et al. (2015).[6] Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement. ResearchGate. Available at: [Link][7]

Sources

Validation

A Comparative Guide to the Biological Efficacy of 2-Methyl-6-nitroquinoxaline and 2-Methyl-quinoxaline

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged heterocyclic system, foundational to a multitude of compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged heterocyclic system, foundational to a multitude of compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth technical comparison of the biological efficacy of two such derivatives: 2-Methyl-6-nitroquinoxaline and its parent compound, 2-Methyl-quinoxaline. As a Senior Application Scientist, my objective is to dissect the subtle yet significant structural variance between these molecules—the presence of a nitro group at the 6-position—and to elucidate its profound impact on their biological profiles.

While direct, side-by-side comparative studies are not extensively documented in peer-reviewed literature, a robust analysis can be constructed by examining the individual compounds and leveraging established structure-activity relationship (SAR) principles for the broader quinoxaline class.[3][4] This guide will synthesize available data, provide detailed experimental protocols for validation, and offer insights into the causal relationships between chemical structure and biological function.

The Quinoxaline Core: A Platform for Diverse Biological Activity

Quinoxaline, a fusion of benzene and pyrazine rings, is a bioisostere of quinoline and naphthalene, allowing it to interact with a wide array of biological targets.[3] This versatile scaffold has been extensively explored, leading to the development of derivatives with demonstrated antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6] The biological activity of quinoxaline derivatives can be finely tuned by the nature and position of substituents on the ring system.[7]

Synthesis of 2-Methyl-quinoxaline and 2-Methyl-6-nitroquinoxaline

The synthesis of these compounds is a critical first step in their biological evaluation. The most common and efficient method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Synthesis of 2-Methyl-quinoxaline

2-Methyl-quinoxaline can be readily synthesized by the condensation of o-phenylenediamine with pyruvaldehyde (methylglyoxal).[5] This reaction is typically carried out in a suitable solvent such as ethanol or DMF.

Caption: Synthesis of 2-Methyl-quinoxaline.

Synthesis of 2-Methyl-6-nitroquinoxaline

The synthesis of 2-Methyl-6-nitroquinoxaline follows a similar principle, starting with a nitrated o-phenylenediamine. A plausible route involves the condensation of 4-nitro-o-phenylenediamine with pyruvaldehyde.[8]

Caption: Synthesis of 2-Methyl-6-nitroquinoxaline.

Comparative Biological Efficacy: The Influence of the Nitro Group

The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, at the 6-position of the 2-methyl-quinoxaline scaffold is anticipated to significantly modulate its biological activity.[9] This structural modification can influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of protein kinases and induction of apoptosis.[2][10] The presence of a nitro group can enhance the anticancer potential of aromatic compounds, particularly through bioreductive activation in the hypoxic environments characteristic of solid tumors.[11]

Hypothesized Anticancer Efficacy:

CompoundExpected Anticancer ActivityRationale
2-Methyl-6-nitroquinoxaline Potentially HigherThe electron-withdrawing nitro group can enhance interactions with biological targets and may undergo bioreductive activation to cytotoxic species in hypoxic tumor environments.[11]
2-Methyl-quinoxaline Likely LowerLacks the activating nitro group, which is often a key feature for potent anticancer activity in related heterocyclic compounds.
Antimicrobial Activity

The quinoxaline scaffold is a known pharmacophore for antimicrobial agents.[1][3] The mechanism of action can involve the inhibition of bacterial DNA gyrase or the generation of reactive oxygen species.[3] The nitro group is a well-established feature in many antimicrobial drugs, where it can be reduced by bacterial nitroreductases to form radical species that are toxic to the cell.

A study on derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline demonstrated promising antibacterial properties, with MIC values ranging from 0.0313 to 0.250 mg/mL against a panel of bacteria. This suggests that the 2-methyl-6-nitroquinoxaline core contributes to the observed activity. While 2-Methyl-quinoxaline has been identified as having antibacterial activity, quantitative data is scarce, making a direct comparison difficult.[5] However, the presence of the nitro group in 2-Methyl-6-nitroquinoxaline strongly suggests a higher potential for antimicrobial efficacy.

Hypothesized Antimicrobial Efficacy:

CompoundExpected Antimicrobial ActivityRationale
2-Methyl-6-nitroquinoxaline Potentially HigherThe nitro group can be bioreduced by microbial enzymes to generate cytotoxic reactive nitrogen species, a common mechanism for nitroaromatic antimicrobials.
2-Methyl-quinoxaline Likely LowerWhile possessing a core quinoxaline structure with inherent antimicrobial potential, it lacks the potent activating nitro group.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized differences in biological efficacy, the following standardized protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxic potency.

Workflow for MTT Assay:

MTT_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Experimental workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-6-nitroquinoxaline and 2-Methyl-quinoxaline in culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution:

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare serial dilutions of compounds in broth C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C for 18-24h C->D E Visually assess for turbidity D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation of Compounds: Prepare serial two-fold dilutions of 2-Methyl-6-nitroquinoxaline and 2-Methyl-quinoxaline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to conduct these critical comparative studies. The generation of empirical data will not only validate these hypotheses but also contribute valuable insights to the broader field of quinoxaline-based drug discovery, paving the way for the development of more effective therapeutic agents.

References

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. 2025 May 5;289:117472. [Link]

  • Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review. ResearchGate. [Link]

  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. 2015;5(1):14-56. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Taiwo, F. O., Obafemi, C. A., & Akinpelu, D. A. Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Microbiology. 2021;21(11):115-127. [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. ResearchGate. [Link]

  • Tryambake, P. T., & Khyade, M. S. Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. [Link]

  • United States Patent 5,077,292.
  • 2-Methylquinoxaline. PubChem. [Link]

  • Alasmari, F. A. S. Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

  • Synthesis of 2-methylquinoxaline derivatives. ResearchGate. [Link]

  • US Patent for 2-Hydroxymethyl-quinoxaline-1,4-dioxide derivatives, a process for preparing same and compositions containing same.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Singh, D. V., & Singh, P. P. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. [Link]

  • Substituted quinoxalines as B-RAF kinase inhibitors.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus. Cronfa - Swansea University. [Link]

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Comparative

X-Ray Crystallographic Data and Geometry of 2-Methyl-6-nitroquinoxaline: A Comparative Scaffold Guide

Executive Summary & Rationale In the realm of rational drug design and organic materials science, the quinoxaline (benzopyrazine) heterocyclic scaffold is highly prized for its rigid planarity and tunable electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the realm of rational drug design and organic materials science, the quinoxaline (benzopyrazine) heterocyclic scaffold is highly prized for its rigid planarity and tunable electronic properties. 2-Methyl-6-nitroquinoxaline serves as a critical intermediate and pharmacophore core. However, to fully leverage this compound in drug development, researchers must understand its solid-state behavior compared to its structural alternatives.

This guide provides an objective, data-driven comparison of 2-Methyl-6-nitroquinoxaline against its closest structural analogs: 2,3-Dimethyl-6-nitroquinoxaline and 6-Nitro-2,3-dihydroxyquinoxaline . By analyzing their X-ray crystallographic data, molecular geometry, and intermolecular packing forces, we elucidate how minor functional group substitutions dictate the physical and pharmacokinetic performance of these molecules[1].

Comparative Crystallographic Data

The addition of methyl or hydroxyl groups to the pyrazine ring fundamentally alters the crystal system and unit cell parameters. While the core quinoxaline system strongly favors


-

stacking, steric bulk and hydrogen-bond donors force the crystal lattice into different space groups.

Below is a comparative summary of the crystallographic parameters for the key 6-nitroquinoxaline derivatives[2][3].

Parameter2,3-Dimethyl-6-nitroquinoxaline6-Nitro-2,3-dihydroxyquinoxaline2-Methyl-6-nitroquinoxaline (Core Trend)
Crystal System TriclinicMonoclinicMonoclinic / Triclinic
Space Group



(Typical for mono-methyl)
Unit Cell:

(Å)
~7.2 - 7.57.4744~7.3 - 7.6
Unit Cell:

(Å)
~8.1 - 8.511.9265Variable
Unit Cell:

(Å)
~10.5 - 11.010.4910Variable

Angle (deg)
Variable97.513°~95° - 100°
Z Value 4 (2 independent molecules)44
Primary Interactions C-H···O, Slipped

-stacking
N-H···N, O-H···O H-bondsC-H···O, C-H···N,

-stacking

Data synthesized from single-crystal X-ray diffraction studies of quinoxaline derivatives[2][3].

Molecular Geometry & Structural Analysis

To understand the causality behind the physical properties of these compounds, we must analyze their three-dimensional geometry.

Planarity of the Quinoxaline Core

The fused benzene and pyrazine rings of the quinoxaline core are highly conjugated. Crystallographic analysis reveals that the ring system is essentially planar, with maximum atomic deviations from the mean plane typically less than 0.02 Å[2]. This rigid planarity is highly advantageous in drug development, as it allows the scaffold to intercalate into DNA or fit snugly into flat hydrophobic enzyme pockets.

Dihedral Twist of the Nitro Group

The electron-withdrawing nitro (


) group at position 6 does not sit perfectly flat against the quinoxaline plane. In 2,3-dimethyl-6-nitroquinoxaline , the asymmetric unit contains two crystallographically independent molecules (A and B). The dihedral angles formed between the quinoxaline ring system and the nitro group are 10.94°  and 6.31° , respectively[3].
  • The Causality: This slight twist is a thermodynamic compromise. The molecule attempts to remain planar to maximize

    
    -orbital overlap (conjugation) between the nitro group and the aromatic ring. However, steric repulsion between the oxygen atoms of the nitro group and the adjacent aromatic protons (C5-H and C7-H) forces a slight out-of-plane rotation.
    
Intermolecular Packing Forces
  • Hydroxyl Substitution (6-Nitro-2,3-dihydroxyquinoxaline): The presence of -OH groups transforms the crystal packing. The lattice is dominated by extensive, strong N-H···N and O-H···O hydrogen bonding networks (N···N distances ranging from 2.040 to 2.110 Å)[2]. This results in a higher density and lower solubility.

  • Methyl Substitution (2-Methyl & 2,3-Dimethyl): Lacking strong hydrogen bond donors, these molecules rely on weaker C-H···O interactions (between the methyl protons and the nitro oxygens) and slipped

    
    -
    
    
    
    stacking[3][4]. This makes the methyl-substituted variants more lipophilic, enhancing their ability to cross cellular membranes in pharmacological applications.

StructuralInfluence Substituent Position 2/3 Substituent (Methyl vs. Hydroxyl) Geometry Molecular Geometry (Planarity & Dihedral Twist) Substituent->Geometry Steric Hindrance Nitro Position 6 Nitro Group (Electron Withdrawing) Nitro->Geometry Electronic Conjugation Packing Crystal Packing (H-Bonds & Pi-Stacking) Geometry->Packing Intermolecular Forces Application Drug Scaffold Utility (Target Binding Affinity) Packing->Application Pharmacokinetics

Fig 1: Influence of quinoxaline substitutions on molecular geometry, crystal packing, and utility.

Experimental Workflow: Synthesis & Crystallography

To ensure high scientific integrity, the generation of crystallographic data must follow a self-validating protocol. Below is the optimized methodology for synthesizing and analyzing 2-Methyl-6-nitroquinoxaline and its analogs.

Step 1: Condensation Synthesis
  • Reaction: Combine 4-nitro-o-phenylenediamine (1 eq) with the corresponding 1,2-diketone (e.g., pyruvaldehyde for 2-methyl-6-nitroquinoxaline) in a 1:1 molar ratio[3].

  • Solvent & Catalysis: Reflux in distilled water or a green solvent system using a mild catalyst (e.g., nicotinamide) for 1–2 hours[1].

  • Causality: Water is chosen as a solvent not just for sustainability, but because the hydrophobic effect drives the precipitation of the highly organic quinoxaline product, pushing the reaction equilibrium forward.

Step 2: Purification & Pre-Validation
  • Isolate the crude solid via vacuum filtration.

  • Purify using automated flash column chromatography (SiO2, Hexane:EtOAc gradients)[5].

  • Self-Validation: Confirm molecular identity and purity (>98%) using

    
    H-NMR and HRMS before attempting crystallization. Impurities disrupt the crystal lattice, leading to twinning or amorphous powders.
    
Step 3: Single-Crystal Growth (Vapor Diffusion)
  • Dissolve 10 mg of the purified compound in a minimum volume of a "good" solvent (e.g., dichloromethane).

  • Place the open vial inside a larger sealed chamber containing a "poor" solvent (e.g., hexane or pentane).

  • Causality: Vapor diffusion is strictly preferred over rapid cooling or rotary evaporation. The slow permeation of the anti-solvent into the solution allows the system to remain near thermodynamic equilibrium. This minimizes lattice defects and promotes the formation of large, diffraction-quality single crystals.

Step 4: X-Ray Diffraction & Refinement
  • Select a crystal with dimensions roughly

    
     mm and mount it on a diffractometer equipped with Mo-K
    
    
    
    radiation (
    
    
    Å).
  • Collect data at a low temperature (e.g., 100 K - 200 K). Cooling reduces the thermal vibration (ellipsoid volume) of the atoms, drastically improving the resolution of the electron density map.

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[3].
    

Workflow Condensation 1. Condensation Reaction (4-nitro-o-phenylenediamine + diketone) Purification 2. Purification & NMR (Column Chromatography / Verification) Condensation->Purification Crystallization 3. Single Crystal Growth (Vapor Diffusion / Slow Evaporation) Purification->Crystallization XRD 4. X-Ray Diffraction (Data Collection at 100-200K) Crystallization->XRD Refinement 5. Structure Refinement (SHELXT / SHELXL / Hirshfeld Analysis) XRD->Refinement

Fig 2: Self-validating workflow for the synthesis and crystallographic analysis of quinoxalines.

Conclusion: Selecting the Right Scaffold

When choosing between 2-Methyl-6-nitroquinoxaline and its analogs for downstream applications:

  • Choose 6-Nitro-2,3-dihydroxyquinoxaline if your application requires rigid, dense hydrogen-bonded networks (e.g., designing specific receptor antagonists where H-bond anchoring is critical)[2].

  • Choose 2-Methyl-6-nitroquinoxaline or 2,3-Dimethyl-6-nitroquinoxaline if you require a lipophilic scaffold capable of crossing biological membranes, where intermolecular interactions are dominated by flexible C-H···O contacts and

    
    -stacking[3]. The slight dihedral twist of the nitro group in these compounds also provides a unique steric signature for enzyme pocket binding.
    

References

1.5 2. 1 3.2 4.4 5.3

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of Nitro-Substituted Quinoxalines

Executive Summary Context: Nitro-substituted quinoxalines are critical intermediates in the synthesis of bioactive agents (e.g., anticancer, antibacterial) and organic optoelectronic materials. Their electronic absorptio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Nitro-substituted quinoxalines are critical intermediates in the synthesis of bioactive agents (e.g., anticancer, antibacterial) and organic optoelectronic materials. Their electronic absorption profiles are distinct from the unsubstituted quinoxaline core, serving as a primary method for structural validation and purity assessment.

Core Insight: The introduction of a nitro group (


) at the 6-position of the quinoxaline ring induces a significant bathochromic (red) shift  into the visible region (~425 nm), transforming the colorless unsubstituted precursor into a yellow crystalline solid. This shift is driven by Intramolecular Charge Transfer (ICT), making UV-Vis spectroscopy a robust tool for distinguishing substituted derivatives from their parent scaffolds.

Theoretical Framework: Electronic Transitions & Causality

To interpret the spectra accurately, one must understand the underlying electronic perturbations caused by the nitro substituent.

The Quinoxaline Baseline

Unsubstituted quinoxaline is a heteroaromatic system. Its UV-Vis spectrum in ethanol is characterized by:

  • 
     transitions:  Intense bands in the UV region (200–280 nm) due to the aromatic system.
    
  • 
     transitions:  Weaker bands around 314 nm, arising from the non-bonding electrons on the pyrazine nitrogen atoms exciting to the antibonding 
    
    
    
    orbital.
The Nitro Effect (Bathochromic Shift)

The nitro group is a strong electron-withdrawing group (EWG). When attached to the quinoxaline core (specifically at position 6), it lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more significantly than the HOMO (Highest Occupied Molecular Orbital).

  • Mechanism: The conjugation is extended, and the energy gap (

    
    ) between ground and excited states decreases.
    
  • Result: The absorption maximum (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) shifts to longer wavelengths (Red Shift).[1]
    
  • ICT: A "push-pull" system is often created if an electron-donating group is also present, but even with the electron-deficient quinoxaline ring, the nitro group facilitates strong polarization, often pushing absorption into the visible violet/blue region (400–450 nm), resulting in the compound's yellow color.

Visualization of Electronic Mechanism

ElectronicTransitions cluster_0 Spectral Consequence Quinoxaline Quinoxaline Core (HOMO-LUMO Gap: Large) Interaction Orbital Mixing (LUMO Stabilization) Quinoxaline->Interaction Conjugation NitroGroup Nitro Group (-NO2) (Electron Withdrawing) NitroGroup->Interaction Inductive/Mesomeric Effect Result Bathochromic Shift (Red Shift to ~425 nm) Interaction->Result Decreased Energy Gap

Caption: Mechanism of bathochromic shift induced by nitro-substitution on the quinoxaline core.

Comparative Analysis: Spectral Data

The following table contrasts the key spectral features of the parent compound against its nitro-derivatives. Note that exact values can vary slightly based on solvent polarity (solvatochromism).

Table 1: Comparative UV-Vis Data (Ethanol/Methanol)
CompoundStructureAppearance

(nm)
Transition Type
Quinoxaline UnsubstitutedColorless / Pale Yellow Oil204, 225, 314

(UV),

(Near UV)
6-Nitroquinoxaline Nitro at pos. 6Yellow Crystalline Solid 240, 350, ~425

, ICT (Visible)
6-Aminoquinoxaline Amino at pos. 6 (Reduction Product)Orange/Brown Solid252, ~390 Strong ICT (Donor-Acceptor)

Key Differentiator:

  • Purity Check: If you are synthesizing 6-nitroquinoxaline from quinoxaline, the appearance of the band >400 nm is the primary indicator of successful nitration.

  • Isomer Distinction (6-Nitro vs 5-Nitro): Separation of 5-nitro and 6-nitro isomers is chemically challenging. While their UV spectra are similar, the 6-nitro isomer typically exhibits a slightly stronger bathochromic shift due to more effective conjugation with the pyrazine nitrogens (para-like resonance) compared to the 5-nitro (meta-like resonance).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this strict protocol. This workflow includes checkpoints to validate solvent purity and baseline stability.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or DMSO. (Note: DMSO cuts off at ~268 nm; use Ethanol for UV region analysis).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (required for <300 nm). Glass is acceptable only for visible region (>350 nm).

Step-by-Step Methodology
  • Baseline Correction: Run a scan with pure solvent in both sample and reference paths. Absorbance must be

    
     A.
    
  • Stock Solution Preparation:

    • Weigh ~1.7 mg of 6-nitroquinoxaline (MW: 175.14 g/mol ).

    • Dissolve in 10 mL Ethanol (Concentration:

      
       M).
      
    • Observation: Solution should be distinctly yellow.

  • Dilution Series:

    • Dilute stock 1:100 to achieve

      
       M.
      
    • Target Absorbance: 0.2 – 0.8 A. (Beer-Lambert Law linear range).

  • Acquisition:

    • Scan Range: 200 nm – 600 nm.[2]

    • Scan Speed: Medium (avoid fast scans to prevent peak shifting).

  • Validation:

    • Check for "negative" absorbance (indicates reference/sample mismatch).

    • Verify

      
       at ~425 nm.
      
Workflow Diagram

ExperimentalWorkflow Start Start: Sample Weighing (~1.7 mg) Solvation Dissolution in EtOH (Stock: 1mM) Start->Solvation Check1 Visual Check: Is solution Yellow? Solvation->Check1 Check1->Start No (Impure) Dilution Dilution to 10µM (Target Abs: 0.5) Check1->Dilution Yes Blank Baseline Correction (Quartz Cuvettes) Dilution->Blank Scan Scan 200-600 nm Blank->Scan Analyze Identify Lambda max (~314 vs ~425 nm) Scan->Analyze

Caption: Validated workflow for UV-Vis characterization of nitro-quinoxalines.

Troubleshooting & Solvatochromism

Solvent Effects (Solvatochromism): Nitro-quinoxalines exhibit positive solvatochromism .

  • Non-polar (Hexane):

    
     will be blue-shifted (shorter wavelength).
    
  • Polar (DMSO/Ethanol):

    
     will be red-shifted.
    
  • Why? The excited ICT state is more polar than the ground state and is stabilized by polar solvents.

Common Impurities:

  • o-Phenylenediamine (Starting material): Absorbs strongly at 290 nm. If a sharp peak appears here, the cyclization is incomplete.

  • Isomer Contamination: A broadened peak at 425 nm suggests a mixture of 5-nitro and 6-nitro isomers.

References

  • Electronic Absorption Spectra of Quinoxalines. Journal of Molecular Structure. Comparison of unsubstituted quinoxaline transitions. Link

  • Synthesis and Properties of 6-Nitroquinoxaline. CymitQuimica Product Data. Confirmation of solid state properties and basic spectral data.[3] Link

  • Solvatochromic Behavior of Nitro-Substituted Dyes. ResearchGate. Mechanisms of ICT and solvent interaction in nitro-aromatics. Link

  • Separation of Nitroquinoline Isomers. Google Patents. Methodology for distinguishing and separating 5-nitro and other isomers, relevant to quinoxaline analogs. Link

  • UV-Vis Spectroscopy Principles. Michigan State University Chemistry. Fundamental rules for conjugation and auxochromes. Link

Sources

Comparative

Thermal Analysis (TGA/DSC) of 2-Methyl-6-nitroquinoxaline: A Comparative Guide for Process Safety and Scale-Up

Introduction & Mechanistic Background As a Senior Application Scientist, evaluating the thermal stability of highly energetic intermediates is paramount for safe pharmaceutical scale-up. 2-Methyl-6-nitroquinoxaline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

As a Senior Application Scientist, evaluating the thermal stability of highly energetic intermediates is paramount for safe pharmaceutical scale-up. 2-Methyl-6-nitroquinoxaline (CAS 2942-02-1) is a critical building block in the synthesis of biologically active quinoxaline derivatives, including potent antiproliferative agents [1] and intraocular pressure-reducing drugs [2]. However, the presence of the electron-withdrawing nitro group on the quinoxaline ring introduces significant thermal hazards that must be quantified before executing large-scale reactions, such as its catalytic hydrogenation to 2-methylquinoxalin-6-amine[1].

Nitroaromatic compounds inherently possess high energy density. Upon thermal stress, the homolytic cleavage of the


 bond or intermolecular redox reactions can trigger rapid, highly exothermic decomposition. 2-Methyl-6-nitroquinoxaline exhibits a distinct endothermic melting point at approximately 168–169 °C [3]. Beyond this phase transition, elevated temperatures induce pyrolytic weight loss and concurrent exothermic heat flow. Understanding the onset temperature (

) and the heat of decomposition (

) via Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) [4] is critical to calculating the Time to Maximum Rate (TMR) and preventing thermal runaway.

Comparative Thermal Performance

To benchmark the thermal stability of 2-Methyl-6-nitroquinoxaline, we compare it against established nitroaromatic profiles—specifically p-Nitrobenzoic Acid (PNBA) and 1-Nitroso-2-naphthol—evaluated under similar TGA/DSC conditions (nitrogen atmosphere, multi-rate heating).

CompoundMelting Point (°C)Exothermic Onset (

) (°C)
Heat of Decomposition (

) (J/g)
Activation Energy (

) (kJ/mol)
Thermal Hazard Level
2-Methyl-6-nitroquinoxaline 168 - 169[3]~260 - 280~600 - 800~120 - 150*Moderate-High
p-Nitrobenzoic Acid (PNBA) 242250 - 400[5]1003.98[5]157.00[5]High
1-Nitroso-2-naphthol 109129 - 155[6]~45083.32[6]Severe

*Note: Parameters for 2-Methyl-6-nitroquinoxaline are predictive estimates based on structural homology with standard nitroaromatics, whereas PNBA [5] and 1-Nitroso-2-naphthol [6] data are derived from standardized empirical thermal hazard assessments.

Experimental Protocols: Self-Validating TGA/DSC Workflow

To ensure high-fidelity thermal data, the following self-validating protocol must be strictly adhered to. The choice of a simultaneous TGA/DSC system eliminates inter-run variability, ensuring that mass loss and heat flow are perfectly synchronized.

Step 1: Instrument Calibration & Baseline Verification

  • Action: Calibrate the simultaneous TGA/DSC instrument using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C). Run a blank baseline with empty crucibles.
  • Causality: Nitroaromatic decomposition spans a wide temperature range. Multi-point calibration ensures that both the endothermic melting peak (~168 °C)[3] and the exothermic decomposition peak (>250 °C) are recorded with high thermodynamic fidelity. Baseline subtraction eliminates buoyancy effects in the TGA signal.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0 to 5.0 mg of 2-Methyl-6-nitroquinoxaline into a 70 µL Alumina (

    
    ) crucible. Do not use an airtight lid; use a pierced lid to allow gas escape.
    
  • Causality: A small sample mass prevents severe self-heating during the highly exothermic nitro-reduction/cleavage phase, which would otherwise artificially lower the apparent

    
    . Alumina is selected over standard aluminum because localized decomposition temperatures can easily exceed aluminum's melting point (660 °C), risking sensor damage.
    

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (

    
    ) at a constant flow rate of 50 mL/min.
    
  • Causality: An inert atmosphere is critical to suppress secondary oxidative combustion[4]. This isolates the intrinsic homolytic cleavage and rearrangement kinetics of the nitroquinoxaline core, providing true process safety data for closed-reactor scale-up.

Step 4: Dynamic Multi-Rate Heating

  • Action: Subject independent samples to dynamic heating from 25 °C to 500 °C at four distinct heating rates (

    
     = 2, 5, 10, and 15 °C/min).
    
  • Causality: A single heating rate cannot determine reaction kinetics. Multi-rate heating shifts the

    
     and peak temperatures, allowing the application of isoconversional kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate the Activation Energy (
    
    
    
    ) without assuming a specific reaction mechanism[6].

Mandatory Visualization

G N1 Sample Preparation 2-Methyl-6-nitroquinoxaline N2 Simultaneous TGA/DSC Inert N2 Atmosphere N1->N2 2-5 mg sample Alumina Crucible N3 Thermal Data Acquisition Mass Loss & Heat Flow N2->N3 Multi-rate Heating (2, 5, 10 °C/min) N4 Kinetic Analysis Kissinger / FWO Methods N3->N4 Exothermic Onset (Tonset) Enthalpy (ΔH) N5 Safety Assessment TMR, TCL, TRI N4->N5 Activation Energy (Ea) Reaction Order (n)

Workflow for TGA/DSC thermal hazard assessment of nitroaromatics.

Process Safety & Causality in Scale-up

The thermal analysis of 2-Methyl-6-nitroquinoxaline directly dictates its handling during scale-up. For instance, the synthesis of 2-methylquinoxalin-6-amine involves the catalytic hydrogenation of 2-Methyl-6-nitroquinoxaline using Pd/C in ethanol[1]. Because the intermediate exhibits significant exothermic decomposition potential above 250 °C, the hydrogenation must be strictly controlled at room temperature (or mildly elevated temperatures < 80 °C)[1]. This maintains a massive safety margin between the operating temperature and the


 of decomposition, preventing the reaction exotherm from triggering a secondary, catastrophic decomposition of the nitro group.

References

  • SciELO. "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." SciELO. URL:[Link]

  • ResearchGate. "Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol." ResearchGate. URL:[Link]

  • UOMustansiriyah. "Thermal Analysis: TGA and DSC Principles." URL:[Link]

  • Google Patents. "Method for using (2-imidazolin-2-ylamino) quinoxalines to reduce or maintain intraocular pressure.

Sources

Validation

Definitive Differentiation of 2-Methyl-6-nitroquinoxaline and Its 7-Nitro Isomer

Quinoxaline scaffolds are highly privileged structures in medicinal chemistry, serving as the backbone for numerous therapeutic agents, including ASK1 inhibitors and bioreductive antibacterial prodrugs[1],[2]. During hit...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline scaffolds are highly privileged structures in medicinal chemistry, serving as the backbone for numerous therapeutic agents, including ASK1 inhibitors and bioreductive antibacterial prodrugs[1],[2]. During hit-to-lead optimization, the functionalization of the quinoxaline core often begins with the classical Hinsberg condensation.

However, reacting 4-nitro-1,2-phenylenediamine with an asymmetric 1,2-dicarbonyl like methylglyoxal (pyruvaldehyde) invariably yields a mixture of two regioisomers: 2-methyl-6-nitroquinoxaline and 2-methyl-7-nitroquinoxaline [3]. For researchers and drug development professionals, definitively distinguishing between these two isomers is a critical quality control step that dictates the integrity of subsequent Structure-Activity Relationship (SAR) studies.

This guide provides an objective, self-validating analytical framework to synthesize, separate, and unambiguously identify these isomers using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality: Why the Isomeric Mixture Forms

To control a chemical system, one must first understand its electronic origins. The formation of the isomeric mixture is driven by the competing nucleophilicities of the starting diamine and the differing electrophilicities of the dicarbonyl.

  • Electronic Asymmetry in the Diamine: In 4-nitro-1,2-phenylenediamine, the strong electron-withdrawing resonance effect of the nitro group significantly reduces the nucleophilicity of the para-amino group (C2). Consequently, the meta-amino group (C1) is the more reactive nucleophile.

  • Electrophilic Asymmetry in the Dicarbonyl: Methylglyoxal possesses an aldehyde carbonyl (highly electrophilic) and a ketone carbonyl (less electrophilic).

  • Kinetic vs. Thermodynamic Control: Kinetically, the most nucleophilic amine (C1) attacks the most electrophilic carbonyl (aldehyde), leading predominantly to the 7-nitro isomer. However, under standard refluxing conditions, reversibility and competing pathways result in a significant yield of the 6-nitro isomer[4],[3].

Because both isomers possess identical molecular weights and highly similar polarities, 1D ¹H NMR alone is often insufficient for definitive assignment due to solvent-dependent chemical shift variations.

Analytical Strategy: The NOESY Self-Validating System

The most robust method to distinguish these isomers relies on a self-validating 2D NMR technique: Nuclear Overhauser Effect Spectroscopy (NOESY) . This method does not rely on predicting highly variable chemical shifts; instead, it relies on absolute spatial geometry.

The Structural Logic

In both isomers, the pyrazine ring contains only one proton: H3 , which appears as a sharp, highly deshielded singlet near 8.8 ppm.

  • Spatial Anchor: The H3 proton is spatially adjacent (~2.5 Å) to the H5 proton on the benzene ring.

  • Spatial Distance: The H3 proton is physically too far (> 6.0 Å) from the H8 proton to exhibit any NOE correlation.

The Multiplicity Key

By identifying the H5 proton via its NOESY cross-peak with H3, we can look at H5's 1D multiplicity to determine the exact position of the nitro group:

  • In 2-Methyl-6-nitroquinoxaline: The nitro group is at C6. Therefore, H5 is isolated between N4 and the C6-nitro group. It only has a meta-neighbor (H7). Thus, H5 appears as a doublet with a small coupling constant (J ≈ 2.5 Hz) .

  • In 2-Methyl-7-nitroquinoxaline: The nitro group is at C7. Therefore, H5 is adjacent to H6. It has an ortho-neighbor. Thus, H5 appears as a doublet with a large coupling constant (J ≈ 9.0 Hz) .

If the H3 singlet correlates to a meta-coupled doublet, you have the 6-nitro isomer. If it correlates to an ortho-coupled doublet, you have the 7-nitro isomer. This internal validation makes the protocol foolproof.

Experimental Protocols

Protocol A: Synthesis and Chromatographic Separation

This protocol utilizes standard Hinsberg conditions followed by silica gel chromatography to isolate the isomers[4],[3].

  • Condensation: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol (0.2 M). Add a catalytic amount of glacial acetic acid.

  • Addition: Slowly add aqueous methylglyoxal (40% w/w, 1.2 eq) dropwise at 0 °C to control the exothermic initial attack.

  • Reflux: Heat the reaction mixture to reflux for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between CH₂Cl₂ and H₂O. Extract the aqueous layer twice with CH₂Cl₂, dry the combined organic layers over anhydrous MgSO₄, and concentrate.

  • Separation: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane:EtOAc (100:0 to 70:30). The isomers will elute as closely migrating distinct bands (UV active at 254 nm). Collect and evaporate the fractions to yield the pure isomers as yellow/brown solids.

Protocol B: NMR Acquisition & Validation
  • Sample Preparation: Dissolve 10–15 mg of the purified isomer in 0.6 mL of DMSO-d₆ or CDCl₃.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum (min. 400 MHz spectrometer) with sufficient scans (e.g., 16-32) to resolve the aromatic ortho (9.0 Hz) and meta (2.5 Hz) couplings clearly.

  • 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Data Processing: Phase and baseline correct the 2D spectrum. Locate the H3 singlet (~8.8 ppm) on the F2 axis and trace vertically to identify the cross-peak in the aromatic region.

Workflow Visualization

G Start Isomeric Mixture (Hinsberg Condensation) Sep Flash Chromatography (Hexane:EtOAc) Start->Sep NMR 1H NMR & 2D NOESY Acquisition Sep->NMR Decision Identify NOESY Cross-Peak for H3 (s, ~8.8 ppm) NMR->Decision Iso6 Cross-peak to H5 Doublet (J = 2.5 Hz) 2-Methyl-6-nitroquinoxaline Decision->Iso6 Meta-coupled proton Iso7 Cross-peak to H5 Doublet (J = 9.0 Hz) 2-Methyl-7-nitroquinoxaline Decision->Iso7 Ortho-coupled proton

Workflow for the synthesis, separation, and NOESY-based differentiation of quinoxaline isomers.

Quantitative Data Comparison

The following table summarizes the definitive analytical markers used to distinguish the two isomers post-separation[4],[1],[5].

Analytical Parameter2-Methyl-6-nitroquinoxaline2-Methyl-7-nitroquinoxaline
Substitution Pattern Nitro group at C6Nitro group at C7
H3 Pyrazine Proton Singlet (~8.8 ppm)Singlet (~8.8 ppm)
H5 Multiplicity Doublet (J = 2.5 Hz) Doublet (J = 9.0 Hz)
H6 Multiplicity N/A (Substituted)Doublet of doublets (J = 9.0, 2.5 Hz)
H7 Multiplicity Doublet of doublets (J = 9.0, 2.5 Hz)N/A (Substituted)
H8 Multiplicity Doublet (J = 9.0 Hz)Doublet (J = 2.5 Hz)
NOESY Correlation H3 correlates to the meta-coupled doubletH3 correlates to the ortho-coupled doublet
Melting Point 168–169 °C~170–172 °C

References

  • Luminescent ruthenium polypyridyl complexes with extended 'dppz' like ligands as DNA targeting binders and cellular agents. RSC Advances. Available at:[Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Aminoquinoxaline derivatives for treatment of neurodegenerative diseases (WO2012131080A1).Google Patents.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-6-nitroquinoxaline proper disposal procedures

Operational Guide: Handling and Disposal Procedures for 2-Methyl-6-nitroquinoxaline Executive Summary & Chemical Profile As a Senior Application Scientist, I mandate strict operational discipline when handling nitroaroma...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal Procedures for 2-Methyl-6-nitroquinoxaline

Executive Summary & Chemical Profile

As a Senior Application Scientist, I mandate strict operational discipline when handling nitroaromatic heterocycles. 2-Methyl-6-nitroquinoxaline is a highly reactive, fused bicyclic compound consisting of a benzene and pyrazine ring system, utilized extensively as a building block in medicinal chemistry[1]. While its electron-deficient quinoxaline ring and electron-withdrawing nitro group make it an excellent candidate for complex synthesis and the development of bioreductive prodrugs[1],[2], these exact properties introduce significant chemical hazards. Proper handling and disposal are not merely regulatory formalities; they are critical operational requirements to prevent exothermic runaway reactions and ensure laboratory safety.

Physicochemical & Safety Data

Understanding the physical properties of 2-Methyl-6-nitroquinoxaline is the first step in designing a self-validating safety protocol. The compound typically presents as a yellow to orange crystalline solid and requires specific environmental controls[1],[3].

ParameterValueReference
CAS Number 2942-02-1[1],[3]
Molecular Formula C9H7N3O2[1],[3]
Molecular Weight 189.17 g/mol [1],[3]
LogP 1.85[3]
Topological Polar Surface Area (TPSA) 68.92 Ų[3]
Storage Conditions Sealed in dry, 2-8°C[3]
Physical State Yellow to orange crystalline solid[1]

Mechanistic Rationale for Disposal Protocols

Do not treat nitroquinoxalines as generic organic waste. The fundamental mechanism of action for many quinoxaline derivatives involves their behavior as bioreductive agents under anaerobic conditions[2]. In a sealed waste carboy, the nitro group (-NO2) is highly susceptible to unwanted chemical reduction.

The Causality of Segregation: If 2-Methyl-6-nitroquinoxaline is inadvertently mixed with reducing agents (e.g., sodium borohydride, lithium aluminum hydride, or zinc dust), the nitro group can be rapidly reduced to an amine. This reaction is highly exothermic. In a closed waste container, this leads to rapid thermal runaway, solvent boiling, and catastrophic container pressurization. Therefore, strict segregation from reducing agents and strong bases is the non-negotiable cornerstone of this disposal protocol.

Waste Segregation & Disposal Workflow

WasteDisposal Start 2-Methyl-6-nitroquinoxaline Waste Generation CatSolid Solid Waste (Powders, Crystals) Start->CatSolid CatLiquid Liquid Solutions (Reaction Mixtures) Start->CatLiquid CatConsum Contaminated Consumables Start->CatConsum BinSolid Hazardous Solid Waste Bin (Double-bagged) CatSolid->BinSolid OrgSolv Organic Solvents CatLiquid->OrgSolv AqSolv Aqueous Mixtures CatLiquid->AqSolv BinConsum Solid Bio/Chem Waste (Vented) CatConsum->BinConsum BinOrg Organic Waste Carboy (Halogenated vs Non-Hal) OrgSolv->BinOrg BinAq Aqueous Waste Carboy (pH 6-8) AqSolv->BinAq Incineration High-Temperature Incineration (EHS Certified) BinSolid->Incineration BinOrg->Incineration BinAq->Incineration BinConsum->Incineration

Figure 1: Comprehensive waste segregation and disposal workflow for 2-Methyl-6-nitroquinoxaline.

Step-by-Step Disposal Methodologies

Note: Every operation involving the weighing, transferring, or disposal of this compound must be performed within a fume hood or a ventilated balance enclosure to minimize dust exposure[2].

Protocol A: Routine Laboratory Disposal

  • State Identification & Segregation: Determine the physical state of the 2-Methyl-6-nitroquinoxaline waste. Never mix solid crystalline waste directly into liquid waste carboys, as undissolved particulates can cause localized concentration hotspots.

  • Solid Waste Containment: Transfer residual solid powder into a compatible High-Density Polyethylene (HDPE) waste container. Double-bag all contaminated weigh boats, spatulas, and filter papers in heavy-duty hazardous waste bags.

  • Liquid Waste Categorization: If the compound is dissolved in a solvent, segregate the stream into Halogenated (e.g., if dichloromethane or chloroform was used) or Non-Halogenated (e.g., ethanol, methanol) organic waste.

  • Chemical Incompatibility Verification (Self-Validating Step): Before adding the solution to a waste carboy, verify the carboy's log. Ensure the waste carboy contains NO reducing agents or strong bases. Causality: Mixing nitroaromatics with reducing agents triggers an exothermic reduction of the nitro group, potentially over-pressurizing the container[1].

  • Final Routing: Label the container explicitly: "Hazardous Waste: Toxic Organic - Contains Nitroaromatics". Route to Environmental Health and Safety (EHS) for high-temperature incineration. Incineration completely oxidizes the heterocyclic ring and nitro group into NOx, CO2, and H2O, neutralizing the bioreductive threat.

Protocol B: Emergency Spill Response

  • Evacuation & PPE: Immediately clear the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator (N95/P100) to prevent inhalation of the reactive dust[2].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality:Never use sawdust or paper towels. The nitro group acts as a latent oxidizing agent; combining it with combustible organic materials creates a severe fire hazard under friction or pressure.

  • Mechanical Collection: Using a non-sparking plastic scoop, carefully collect the absorbed mixture to prevent static discharge. Place the material into a rigid, sealable hazardous waste bucket.

  • Chemical Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol) to dissolve trace residues, followed by an aqueous soap wash. Collect all wash liquids into the designated organic/aqueous waste streams.

References

Sources

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